BSJ-04-132
Description
Properties
IUPAC Name |
7-cyclopentyl-2-[[5-[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSXEHHNOBFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N11O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BSJ-04-132: A Selective CDK4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers dependent on CDK4 activity. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound operates as a bifunctional molecule, tethering the target protein, CDK4, to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the polyubiquitination of CDK4, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation approach effectively reduces the cellular levels of CDK4, thereby inhibiting its downstream signaling pathways involved in cell cycle progression.
The molecule itself is a chimera, comprising a ligand that binds to CDK4, derived from the known CDK4/6 inhibitor Ribociclib, and a ligand that recruits the E3 ligase Cereblon, based on the immunomodulatory drug thalidomide. These two components are connected by a chemical linker, optimized for the formation of a stable ternary complex between CDK4, this compound, and Cereblon.
A key feature of this compound is its selectivity for CDK4 over the closely related kinase CDK6. While the Ribociclib warhead has affinity for both CDK4 and CDK6, the specific geometry and interactions within the ternary complex favor the ubiquitination of CDK4. Furthermore, this compound does not induce the degradation of other known Cereblon neosubstrates, such as IKZF1 and IKZF3, highlighting its targeted activity. The degradation of CDK4 by this compound is entirely dependent on the presence of Cereblon.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.
| Parameter | Target | Value | Reference |
| IC₅₀ | CDK4/Cyclin D1 | 50.6 nM | [1] |
| IC₅₀ | CDK6/Cyclin D1 | 30 nM | [1] |
| Table 1: In vitro inhibitory activity of the CDK4/6 ligand component of this compound. |
| Cell Line | Treatment | Protein | Fold Change | Reference |
| Molt-4 | 250 nM this compound for 5 hours | CDK4 | ~1.9-fold decrease | |
| Table 2: Proteomic analysis of CDK4 degradation by this compound. |
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action of this compound.
References
BSJ-04-132: A Technical Whitepaper on a Selective CDK4 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). This compound represents a significant tool for the specific interrogation of CDK4 biology and a potential therapeutic avenue in oncology.
Core Compound Characteristics
This compound is a scientifically engineered molecule that selectively induces the degradation of CDK4.[1][2] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
| Property | Value | Source |
| Molecular Weight | 819.92 g/mol | [1][2] |
| Formula | C42H49N11O7 | [1][2] |
| CAS Number | 2349356-39-2 | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action: Targeted Degradation
This compound is a Ribociclib-based CDK4 degrader.[3][4] Ribociclib is a known inhibitor of CDK4 and CDK6.[3] In this compound, the Ribociclib moiety serves as the CDK4-binding ligand, while another portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding brings CDK4 into close proximity with Cereblon, facilitating the transfer of ubiquitin molecules to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome. This degradation is dependent on the presence of Cereblon.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Source |
| CDK4/D1 | 50.6 | [3][4] |
| CDK6/D1 | 30 | [3][4] |
Proteome-wide Selectivity in Molt4 Cells
Quantitative mass spectrometry-based proteomics were performed on Molt4 cells treated with 250 nM of this compound for 5 hours.[1] The results demonstrate the selective degradation of CDK4.
| Protein | Fold Change vs. Control | Source |
| CDK4 | ~1.9-fold decrease | [1] |
| CDK6 | No significant change | [1] |
| IKZF1 | No significant change | [1] |
| IKZF3 | No significant change | [1] |
Note: A fold change of ~1.9 for CDK4 indicates a reduction in its protein levels.[1]
Experimental Protocols
Cell Culture
Molt-4 and Jurkat cells were used in the key experiments.[1] These are human T-lymphoblast cell lines commonly used in cancer research. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol provides a general framework for assessing protein degradation via Western Blotting.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1-5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[4][5]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics
Multiplexed mass spectrometry-based proteomic analysis was used to assess the selectivity of this compound.
-
Sample Preparation: Molt4 cells were treated with 250 nM this compound or a vehicle control for 5 hours.[1] Cells were then harvested and lysed.
-
Protein Digestion: Proteins were digested into peptides, typically using trypsin.
-
Isobaric Labeling: Peptides from different treatment groups were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra were used to identify and quantify proteins across the different samples. The relative abundance of each protein in the this compound-treated sample was compared to the vehicle control to determine the fold change.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound analysis.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
BSJ-04-132: A Technical Whitepaper on a Selective Cdk4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly Cdk4 and Cdk6, are pivotal in controlling the G1-S phase transition.[1][2] These kinases, in complex with Cyclin D, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.[1][2] Consequently, targeting Cdk4/6 has emerged as a promising therapeutic strategy in oncology. BSJ-04-132 is a novel proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Cdk4.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of Cdk4 through the ubiquitin-proteasome system. It is composed of a ligand that binds to Cdk4, derived from the Cdk4/6 inhibitor Ribociclib, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By simultaneously engaging both Cdk4 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of Cdk4 and its subsequent degradation by the proteasome. A key feature of this compound is its high selectivity for Cdk4 over the closely related Cdk6 and other off-target proteins like IKZF1 and IKZF3.[3][4] This degradation is dependent on the presence of CRBN.[2]
Signaling Pathway
The following diagram illustrates the canonical Cdk4/Cyclin D/Rb signaling pathway and the mechanism of action of this compound.
Caption: Cdk4 signaling and this compound mechanism.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| Cdk4/Cyclin D1 | 50.6[3][5] |
| Cdk6/Cyclin D1 | 30[3][5] |
Table 2: Cellular Degradation Activity
| Cell Line | Treatment Concentration | Treatment Duration | Outcome |
| Jurkat | 0.5 µM | Not Specified | Maximum degradation of Cdk4 |
| Molt-4 | 250 nM | 5 hours | Selective degradation of Cdk4 confirmed by proteomics |
| Jurkat (WT) | 100 nM | 24 hours | Cdk4 degradation |
| Jurkat (CRBN-/-) | 100 nM | 24 hours | No Cdk4 degradation |
Table 3: Selectivity Profile
| Protein | Degradation Observed |
| Cdk4 | Yes |
| Cdk6 | No |
| IKZF1 | No |
| IKZF3 | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the primary literature and general laboratory procedures.
Cell Culture
-
Cell Lines: Molt-4 and Jurkat cells were used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting
This protocol outlines the general steps for assessing protein degradation via Western blotting.
Caption: Western Blotting Experimental Workflow.
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound or DMSO as a vehicle control for the indicated time points (e.g., 4, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk4, Cdk6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mass Spectrometry-based Proteomics
This protocol provides a general workflow for the proteome-wide selectivity analysis of this compound.
Caption: Proteomics Experimental Workflow.
-
Cell Treatment: Treat Molt-4 cells with 250 nM this compound or DMSO for 5 hours.
-
Sample Preparation:
-
Harvest and lyse cells.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but recommended for multiplexing): Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins between the this compound-treated and control samples.
-
Conclusion
This compound is a potent and highly selective Cdk4 degrader with promising anti-cancer activity. Its ability to specifically target Cdk4 for degradation, while sparing Cdk6, provides a valuable tool for dissecting the individual roles of these closely related kinases in normal physiology and disease. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of targeted protein degradation in the context of cell cycle control. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound.
References
- 1. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
An In-depth Technical Guide to the PROTAC BSJ-04-132: Structure, Function, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of BSJ-04-132, a selective degrader of Cyclin-Dependent Kinase 4 (CDK4). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of CDK4, a key regulator of cell cycle progression implicated in various cancers. This document details the structure, mechanism of action, and function of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound
This compound is a bifunctional small molecule, a PROTAC, that selectively induces the degradation of CDK4.[1][2][3] It is a ribociclib-based degrader, meaning it incorporates a ligand for CDK4/6 derived from the approved cancer therapeutic, Ribociclib.[4] This warhead is connected via a chemical linker to a ligand that binds to the E3 ubiquitin ligase, Cereblon.[4][5] This dual-binding capacity allows this compound to act as a molecular bridge, bringing CDK4 into close proximity with the E3 ligase machinery, leading to its targeted destruction.[4]
Chemical Structure and Properties
This compound is a complex organic molecule with the following properties:
-
Chemical Name: 7-Cyclopentyl-2-[[5-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy]acetamido]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethyl-7H-pyrrolo[2,3d]pyrimidine-6-carboxamide[6]
-
Molecular Formula: C₄₂H₄₉N₁₁O₇[7]
-
Molecular Weight: 819.92 g/mol [7]
-
CAS Number: 2349356-39-2[7]
The structure of this compound can be conceptually divided into three key components: a CDK4-binding moiety (derived from Ribociclib), a linker, and a Cereblon-binding moiety (a thalidomide analog).
Mechanism of Action
The primary function of this compound is to induce the selective degradation of CDK4 through the ubiquitin-proteasome system. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both CDK4 and the substrate receptor of the E3 ligase complex, Cereblon (CRBN), forming a stable ternary complex (CDK4 : this compound : CRBN).[8]
-
Ubiquitination: The formation of this ternary complex brings CDK4 into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK4.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination. This polyubiquitin chain serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. This compound is then released and can catalyze further rounds of CDK4 degradation.
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.
Function and Biological Activity
This compound is a potent and selective degrader of CDK4. Its primary function is to reduce the cellular levels of CDK4, thereby inhibiting the G1/S phase transition of the cell cycle and suppressing cell proliferation.[9] This makes it a valuable tool for cancer research and a potential therapeutic agent for cancers driven by CDK4 activity.
Selectivity
A key feature of this compound is its selectivity for CDK4 over the closely related kinase, CDK6.[1][8] While the Ribociclib warhead has activity against both CDK4 and CDK6, the overall PROTAC molecule preferentially degrades CDK4.[10] Furthermore, this compound does not induce the degradation of neosubstrates of Cereblon, such as IKZF1 and IKZF3, which is a common off-target effect of some thalidomide-based PROTACs.[10]
CRBN-Dependence
The degradation of CDK4 by this compound is strictly dependent on the presence and activity of Cereblon. In cells lacking functional CRBN, this compound is unable to induce CDK4 degradation, confirming its mechanism of action.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 50.6[10] |
| CDK6/Cyclin D1 | 30[10] |
Table 2: Cellular Degradation Activity
| Parameter | Cell Line | Value | Notes |
| DC₅₀ (CDK4) | Jurkat | Not explicitly reported | Maximum degradation observed at 0.5 µM. |
| Dₘₐₓ (CDK4) | Jurkat | Not explicitly reported | Significant degradation observed at concentrations as low as 0.1 µM.[10] |
| Selectivity | Molt-4 | Selective for CDK4 | Proteomics analysis at 250 nM for 5 hours showed a ~1.9-fold reduction in CDK4 levels, with no significant effect on CDK6, IKZF1, or IKZF3.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for Protein Degradation
This protocol is used to assess the extent of CDK4 degradation in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Jurkat or Molt-4 cells are cultured to a suitable density. The cells are then treated with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., actin or tubulin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein levels.
Cell Viability Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cells (e.g., Jurkat or Molt-4) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: A cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), is added to each well.
-
Absorbance Measurement: After a further incubation period (typically 1-4 hours), the absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
TMT-based Quantitative Proteomics
This protocol provides a global view of the proteome to assess the selectivity of this compound.
Methodology:
-
Cell Culture and Treatment: Molt-4 cells are treated with this compound (e.g., 250 nM) or a vehicle control for a specific duration (e.g., 5 hours).
-
Protein Extraction and Digestion: Proteins are extracted from the cell lysates, and the protein concentration is determined. The proteins are then reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: The peptide samples from each condition are labeled with different isobaric TMT reagents.
-
Sample Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated, typically by high-pH reversed-phase liquid chromatography, to reduce sample complexity.
-
LC-MS/MS Analysis: The fractionated peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify and quantify the proteins. The relative abundance of each protein across the different treatment conditions is determined based on the reporter ion intensities from the TMT tags.
Signaling Pathways
This compound primarily impacts the cell cycle signaling pathway. By degrading CDK4, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby inhibiting the expression of genes required for the G1/S phase transition and subsequent DNA replication.
Conclusion
This compound is a well-characterized PROTAC that serves as a valuable tool for studying the biological roles of CDK4 and as a lead compound for the development of novel cancer therapeutics. Its selectivity for CDK4 degradation over CDK6, coupled with a clean off-target profile regarding neosubstrate degradation, makes it a superior research tool compared to traditional small molecule inhibitors that often lack such specificity. This technical guide provides a comprehensive resource for researchers working with or interested in the development and application of PROTAC technology, specifically targeting the cell cycle. The detailed methodologies and visual representations of its mechanism and affected pathways are intended to facilitate the design and execution of future studies in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Multiplexed and reproducible high content screening of live and fixed cells using Dye Drop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cereblon-Dependent Degradation by BSJ-04-132
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) in a Cereblon (CRBN)-dependent manner. This document details the quantitative data supporting its selectivity and efficacy, provides in-depth experimental protocols for its characterization, and visualizes the key pathways and workflows.
Introduction to this compound
This compound is a heterobifunctional PROTAC designed to selectively target CDK4 for degradation. It is synthesized by linking a derivative of the CDK4/6 inhibitor Ribociclib to a ligand for the E3 ubiquitin ligase Cereblon. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, this compound offers a novel therapeutic strategy to eliminate CDK4, a key regulator of the cell cycle, with potential applications in oncology[1].
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between CDK4 and the CRL4CRBN E3 ubiquitin ligase[1]. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK4. The resulting polyubiquitinated CDK4 is then recognized and degraded by the 26S proteasome[1]. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK4 molecules[1]. The degradation of CDK4 by this compound is strictly dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells where the degradation effect is abrogated.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (of parent molecule Ribociclib)
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 50.6 |
| CDK6/Cyclin D1 | 30 |
| Data from commercial suppliers and cited literature[1]. |
Table 2: Cellular Degradation Activity of this compound
| Parameter | Cell Line | Value | Conditions |
| Maximum Degradation (Dmax) | Jurkat | >90% | 0.5 µM, 4 hours |
| Concentration for Max Degradation | Jurkat | 0.5 µM | 4 hours |
Data extrapolated from dose-response experiments described in the literature.
Table 3: Proteome-wide Selectivity of this compound in Molt-4 Cells
| Protein | Fold Change vs. DMSO |
| CDK4 | ~1.9-fold decrease |
| CDK6 | No significant change |
| IKZF1 | No significant change |
| IKZF3 | No significant change |
| Cells were treated with 250 nM this compound for 5 hours. Data from multiplexed mass spectrometry-based proteomics. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Jurkat and Molt-4 cells: These human T-cell acute lymphoblastic leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to assess the dose-dependent degradation of CDK4.
-
Cell Treatment: Seed Jurkat cells at a density of 1 x 106 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK4 (or other proteins of interest) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Immunoprecipitation and Ubiquitination Assay
This assay confirms the ubiquitination of CDK4 upon treatment with this compound.
-
Cell Treatment: Treat Jurkat cells with 1 µM this compound and 10 µM of the proteasome inhibitor MG132 for 4 hours.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and pre-clear with Protein A/G beads.
-
Incubate the lysates with an anti-CDK4 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by western blotting using an anti-ubiquitin antibody.
CRISPR/Cas9-Mediated Knockout of CRBN
This protocol is used to generate CRBN-null cells to confirm the Cereblon-dependency of this compound.
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the CRBN gene into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect Jurkat cells with the CRBN-targeting CRISPR/Cas9 vector.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Validation: Expand the single-cell clones and screen for CRBN knockout by western blotting and genomic DNA sequencing to confirm the presence of insertions or deletions (indels) at the target site.
Multiplexed Mass Spectrometry-Based Proteomics
This method provides an unbiased, proteome-wide view of the selectivity of this compound.
-
Sample Preparation: Treat Molt-4 cells with 250 nM this compound or DMSO for 5 hours. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins across the different treatment conditions to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Formation of the ternary complex by this compound.
Caption: The ubiquitin-proteasome pathway for CDK4 degradation.
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion
This compound is a potent and selective CDK4 degrader that operates through a Cereblon-dependent mechanism. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing or further investigating this compound. The high selectivity and novel mechanism of action of this compound make it a valuable tool for studying the biological roles of CDK4 and a promising candidate for further therapeutic development.
References
Unraveling the Selectivity of BSJ-04-132: A Technical Guide to a Selective CDK4 Degrader
For Immediate Release
A Deep Dive into the Preferential Degradation of Cyclin-Dependent Kinase 4 by the PROTAC BSJ-04-132
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the selectivity of this compound, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4). This compound is a Ribociclib-based PROTAC that effectively hijacks the cell's ubiquitin-proteasome system to target CDK4 for elimination, offering a promising therapeutic strategy in oncology.[1][2][3][4][5]
Core Mechanism of Action
This compound is a hetero-bifunctional molecule that simultaneously binds to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN).[1][6] This ternary complex formation facilitates the ubiquitination of CDK4, marking it for subsequent degradation by the proteasome.[3][4] This targeted protein degradation mechanism distinguishes this compound from traditional small molecule inhibitors, which only block the kinase activity of their targets.
Quantitative Assessment of Selectivity
While this compound is based on Ribociclib, a dual CDK4/6 inhibitor, it exhibits a remarkable selectivity for the degradation of CDK4 over the highly homologous CDK6.[7] This selectivity is not fully reflected in in-vitro binding or inhibition assays but is evident in cellular degradation profiling.
| Target | IC50 (nM) | Degradation Selectivity | Cell Line |
| CDK4/Cyclin D1 | 50.6 | Selective Degradation | Molt-4 |
| CDK6/Cyclin D1 | 30 | No Degradation | Molt-4 |
| IKZF1/3 | Not Applicable | No Degradation | Molt-4 |
Data compiled from multiple sources.[2][3][5]
The in-vitro inhibitory activity (IC50) of this compound is comparable for both CDK4 and CDK6.[2][3][5] However, cellular assays demonstrate that this compound selectively degrades CDK4 without affecting the levels of CDK6 or the neo-substrates of Cereblon, IKZF1 and IKZF3.[2][3][7] This highlights the critical importance of evaluating PROTACs in a cellular context to determine their true selectivity profile. The degradation of CDK4 is dependent on the presence of Cereblon, as demonstrated in CRBN knockout cells.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols used to characterize the selectivity of this compound.
Kinase Inhibition Assay
-
Objective: To determine the in-vitro inhibitory concentration (IC50) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D1.
-
Methodology:
-
Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes are incubated with a fluorescently labeled substrate and ATP.
-
This compound is added in a dose-response manner.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Protein Degradation Assay (Western Blot)
-
Objective: To assess the ability of this compound to induce the degradation of CDK4 and CDK6 in a cellular context.
-
Methodology:
-
Molt-4 cells are treated with varying concentrations of this compound (e.g., 0.1-5 µM) for a specified duration (e.g., 4 hours).[2][3]
-
Following treatment, cells are harvested, and whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the relative protein levels.
-
Proteome-Wide Selectivity Analysis (Mass Spectrometry)
-
Objective: To evaluate the global selectivity of this compound across the entire proteome.
-
Methodology:
-
Molt-4 cells are treated with a fixed concentration of this compound (e.g., 250 nM) for a defined period (e.g., 5 hours).[8]
-
Cells are lysed, and proteins are extracted.
-
Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of proteins in treated versus untreated cells is determined by analyzing the reporter ion intensities.
-
Data analysis is performed to identify proteins that are significantly downregulated upon treatment with this compound.[8]
-
Visualizing the Molecular Logic and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Conclusion
This compound stands out as a valuable research tool for studying the specific roles of CDK4 in cell cycle regulation and cancer biology. Its mechanism of selective degradation, despite comparable in-vitro binding to CDK6, underscores the nuanced structure-activity relationships that govern PROTAC efficacy and selectivity. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of selective CDK4 degradation.
References
- 1. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BSJ-04-132 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-04-132 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle frequently dysregulated in cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows. This compound, derived from the CDK4/6 inhibitor Ribociclib, selectively induces the ubiquitination and subsequent proteasomal degradation of CDK4 through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on CDK4 activity.
Core Mechanism of Action
This compound operates as a heterobifunctional molecule, simultaneously binding to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK4. The ubiquitinated CDK4 is then recognized and degraded by the 26S proteasome. A key feature of this compound is its high selectivity for CDK4, with minimal to no degradation of the closely related CDK6 or other proteins such as IKZF1 and IKZF3.[1][2][3][4] This degradation of CDK4 leads to a reduction in the phosphorylation of the Retinoblastoma protein (pRb), resulting in a G1 phase cell cycle arrest and subsequent inhibition of cancer cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 50.6[1][2][4][6] |
| CDK6/Cyclin D1 | 30[1][2][4][6] |
Table 2: Protein Degradation Specificity in Molt-4 Cells
| Protein | Treatment Concentration | Treatment Duration | Fold Change vs. Control |
| CDK4 | 250 nM | 5 hours | ~1.9-fold decrease[5][7] |
| CDK6 | 250 nM | 5 hours | No significant change[5][7] |
| IKZF1 | 250 nM | 5 hours | No significant change[5][7] |
| IKZF3 | 250 nM | 5 hours | No significant change[5][7] |
Table 3: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Compound | ED50 (nM) |
| Granta-519 | BSJ-02-162 (Dual CDK4/6 & IKZF1/3 degrader) | [Data not available for this compound specifically][5] |
| Other MCL Cell Lines | BSJ-02-162 (Dual CDK4/6 & IKZF1/3 degrader) | [Data not available for this compound specifically][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced CDK4 degradation.
Downstream Signaling Cascade of CDK4 Degradation
Caption: Downstream effects of this compound-mediated CDK4 degradation.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for Western Blot analysis of protein degradation.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of CDK4 and the phosphorylation status of Rb in cancer cell lines treated with this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat, Molt-4, Granta-519)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK4 (e.g., Cell Signaling Technology, #12790)
-
Rabbit anti-CDK6
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Rabbit anti-total Rb
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or reach a logarithmic growth phase (for suspension cells). Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 4 hours).[1][2] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blotting protocol. A typical treatment is 100 nM for 24 hours.[7]
-
Cell Fixation: Harvest the cells by centrifugation, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell populations corresponding to G0/G1, S, and G2/M phases.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CDK4 in cancer. Its high selectivity and potent degradative activity make it a superior alternative to traditional small-molecule inhibitors for elucidating CDK4-specific functions. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors, paving the way for a deeper understanding of cell cycle dysregulation and the development of novel therapeutic strategies. Further investigations, particularly in vivo efficacy studies, are warranted to fully assess the therapeutic potential of this promising CDK4 degrader.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. helsinki.fi [helsinki.fi]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of BSJ-04-132: A Technical Guide
For Immediate Release
Boston, MA – In the rapidly evolving landscape of targeted protein degradation, the proteolysis-targeting chimera (PROTAC) BSJ-04-132 has emerged as a significant tool for selectively targeting key regulators of the cell cycle. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of this compound and its potential applications in oncology research.
Core Molecular Target: Cyclin-Dependent Kinase 4 (CDK4)
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4)[1][2][3][4][5]. CDK4, in complex with D-type cyclins, is a pivotal enzyme that governs the G1-S phase transition of the cell cycle[3][6]. By phosphorylating the retinoblastoma protein (Rb), the CDK4/cyclin D complex initiates a signaling cascade that leads to cell cycle progression. Dysregulation of this pathway is a hallmark of many cancers, making CDK4 an attractive therapeutic target.
Unlike traditional small molecule inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire CDK4 protein. This is achieved through its unique structure as a PROTAC.
Mechanism of Action: A PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule composed of three key components:
-
A ligand that recognizes and binds to CDK4. This component is derived from the known CDK4/6 inhibitor, Ribociclib[3][5][7].
-
A ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][4][5][7].
-
A linker that connects the CDK4-binding and CRBN-binding moieties.
The mechanism of action, illustrated in the signaling pathway diagram below, involves the formation of a ternary complex between CDK4, this compound, and CRBN[3][5]. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase complex to CDK4. The polyubiquitinated CDK4 is then recognized and degraded by the proteasome, leading to a reduction in total CDK4 levels within the cell. This degradation is dependent on the presence of Cereblon[2][4][8].
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
The PROTAC BSJ-04-132: A Technical Guide to its Selective Degradation of CDK4 via the Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4). Unlike traditional kinase inhibitors that block the catalytic activity of their targets, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the CDK4 protein. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines the experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule built upon the framework of Ribociclib, a known CDK4/6 inhibitor.[1][2][3][4] As a PROTAC, it is composed of three key components: a ligand that binds to the target protein (CDK4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker that connects these two ligands.[4] By bringing CDK4 into close proximity with Cereblon, this compound facilitates the ubiquitination of CDK4, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation offers a novel therapeutic strategy, particularly in oncology, where CDK4 is a key regulator of the cell cycle.
Mechanism of Action
The primary mechanism of action of this compound is the induced degradation of CDK4. This process can be broken down into the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK4 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.
-
Ubiquitination: Within this complex, Cereblon, as part of a larger E3 ligase complex, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CDK4.
-
Proteasomal Recognition and Degradation: The polyubiquitinated CDK4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4]
-
Recycling of this compound: After inducing ubiquitination, this compound is released and can engage another CDK4 molecule, allowing it to act catalytically.
This targeted degradation is dependent on the presence of Cereblon, as demonstrated in studies using CRBN-knockout cells where the effect of this compound is abrogated.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent molecule, Ribociclib.
| Compound | Target | Assay | Value | Reference(s) |
| This compound (Ribociclib-based) | CDK4/Cyclin D1 | IC50 | 50.6 nM | [1][2][3] |
| This compound (Ribociclib-based) | CDK6/Cyclin D1 | IC50 | 30 nM | [1][2][3] |
| Table 1: In vitro inhibitory activity of the parent compound of this compound. |
| Cell Line | Treatment Concentration | Duration | Effect | Reference(s) |
| Wild-type (WT) cells | 0.1-5 µM | 4 hours | Selective degradation of CDK4, no effect on CDK6, IKZF1/3. | [1][4] |
| Jurkat cells | 1 µM | 4 hours | Dose-dependent degradation of CDK4. | [5] |
| Molt4 cells | 250 nM | 5 hours | Selective degradation of CDK4 observed in proteomic analysis. | [6] |
| Table 2: Cellular activity of this compound. |
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Jurkat (human T-cell leukemia) and Molt4 (human T-cell leukemia) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted to the desired concentration in cell culture medium for experiments.
Immunoblotting for Protein Degradation
This protocol is used to assess the levels of specific proteins following treatment with this compound.
Figure 2: Immunoblotting workflow.
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-CDK4, anti-CDK6, anti-β-actin as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Quantitative Mass Spectrometry-based Proteomics
This method provides a global, unbiased assessment of changes in protein abundance following treatment with this compound.
-
Sample Preparation: Molt4 cells are treated with this compound or a vehicle control. Cells are then lysed, and proteins are extracted.
-
Protein Digestion: The extracted proteins are reduced, alkylated, and digested into peptides, typically using trypsin.
-
Peptide Labeling (Optional but common): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides and measures their abundance.
-
Data Analysis: The resulting data is processed using specialized software to identify and quantify thousands of proteins. The relative abundance of proteins between the this compound-treated and control samples is then determined to identify proteins that are significantly up- or downregulated.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of CDK4 degradation on cell cycle progression.
-
Cell Treatment and Fixation: Jurkat cells are treated with this compound for a specified period. The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. A significant increase in the proportion of cells in the G1 phase is indicative of a G1 cell cycle arrest.
Signaling Pathway and Cellular Consequences
The degradation of CDK4 by this compound has a direct impact on the cell cycle signaling pathway. CDK4, in complex with Cyclin D, is a key driver of the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by the CDK4/Cyclin D complex leads to the release of E2F, which then activates the transcription of genes required for DNA replication and S phase entry. By degrading CDK4, this compound prevents the phosphorylation of Rb, leading to the continued sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.
Figure 3: Effect of this compound on the cell cycle.
Conclusion
This compound is a potent and selective CDK4 degrader that effectively utilizes the ubiquitin-proteasome system to eliminate its target protein. Its mechanism of action, characterized by the formation of a ternary complex with CDK4 and Cereblon, leads to the ubiquitination and subsequent proteasomal degradation of CDK4. This results in a G1 cell cycle arrest, highlighting its potential as a therapeutic agent in oncology. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2349356-39-2|DC Chemicals [dcchemicals.com]
- 3. adooq.com [adooq.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Destruction: A Deep Dive into PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a foundational resource on the core principles and methodologies underpinning Proteolysis-Targeting Chimera (PROTAC)-mediated protein degradation. As this transformative technology continues to reshape the landscape of modern therapeutics, a thorough understanding of its mechanism, experimental validation, and quantitative assessment is paramount for researchers and drug developers. This guide provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for the critical assays used to characterize PROTACs, and a summary of quantitative data for prominent PROTAC targets.
The PROTAC Mechanism: Hijacking the Cellular Machinery for Targeted Destruction
PROTACs are heterobifunctional molecules designed to co-opt the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]
The mechanism of action begins with the PROTAC simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[4][] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain.[2] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[6] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling substoichiometric degradation.[7]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.co.jp]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for BSJ-04-132 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC), in Western blot experiments to monitor the degradation of Cyclin-dependent kinase 4 (CDK4).
Introduction
This compound is a potent and selective PROTAC designed for the targeted degradation of CDK4.[1][2][3] It functions by hijacking the cellular ubiquitin-proteasome system. This compound is a hetero-bifunctional molecule that consists of a ligand that binds to CDK4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity leads to the poly-ubiquitination of CDK4, marking it for degradation by the 26S proteasome. Notably, this compound is selective for CDK4 and does not significantly impact the levels of the closely related kinase CDK6, nor the common neosubstrates of Cereblon, IKZF1 and IKZF3, at effective concentrations.[1][2][3]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the efficacy of this compound-mediated CDK4 degradation in a cellular context.
Mechanism of Action of this compound
The mechanism of action of this compound is illustrated in the following diagram.
Caption: Mechanism of this compound-mediated CDK4 degradation.
CDK4 Signaling Pathway
CDK4 is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase. Its activity is dependent on its association with D-type cyclins. The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.
Caption: The Cyclin D-CDK4-Rb-E2F signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Jurkat (human T lymphocyte) and Molt-4 (human acute lymphoblastic leukemia) cell lines are recommended as they have been shown to be responsive to this compound.[3][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Dose-Response Experiment: Plate cells at a density of 1 x 10^6 cells/mL. Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, and 5 µM) for 4 hours.[2] A DMSO-treated control should be included.
-
Time-Course Experiment: Treat cells with an effective concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Western Blot Workflow
Caption: A typical workflow for a Western blot experiment.
Detailed Methodologies
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
Recommended Antibodies and Reagents
| Reagent/Antibody | Purpose | Recommended Dilution |
| Primary Antibodies | ||
| Anti-CDK4 | Target Protein | 1:1000 |
| Anti-CDK6 | Specificity Control | 1:1000 |
| Anti-Cereblon (CRBN) | E3 Ligase Control | 1:1000 |
| Anti-β-Actin or GAPDH | Loading Control | 1:5000 |
| Secondary Antibodies | ||
| HRP-conjugated anti-rabbit IgG | Detection | 1:2000 - 1:5000 |
| HRP-conjugated anti-mouse IgG | Detection | 1:2000 - 1:5000 |
| Other Reagents | ||
| This compound | CDK4 Degrader | See protocol |
| DMSO | Vehicle Control | See protocol |
| RIPA Buffer | Lysis | N/A |
| Protease/Phosphatase Inhibitors | Prevent Degradation | As per manufacturer |
| ECL Substrate | Detection | N/A |
Experimental Controls
To ensure the validity of the experimental results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound to control for any effects of the solvent.
-
Positive Control: Use a cell line known to express high levels of CDK4 to confirm antibody performance.
-
Negative Control (Specificity):
-
Probe for CDK6 to demonstrate the selectivity of this compound.
-
If available, use a CRBN knockout (Crbn-/-) cell line to demonstrate that the degradation is Cereblon-dependent.[4]
-
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
The following table provides an illustrative example of quantitative data that could be obtained from a dose-response Western blot experiment. The values represent the percentage of CDK4 protein remaining after a 4-hour treatment with this compound, normalized to the DMSO control.
| This compound Concentration (µM) | % CDK4 Remaining (Normalized to DMSO) |
| 0 (DMSO) | 100% |
| 0.1 | 85% |
| 0.5 | 40% |
| 1.0 | 15% |
| 5.0 | <5% |
Note: This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No CDK4 degradation observed | This compound is inactive | Verify the integrity and concentration of the this compound stock solution. |
| Cell line does not express CRBN | Confirm CRBN expression by Western blot. | |
| Insufficient treatment time or concentration | Perform a time-course and a broader dose-response experiment. | |
| Degradation of CDK6 observed | Off-target effects at high concentrations | Use a lower concentration range of this compound. |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time and/or the number and duration of washes. |
| Primary or secondary antibody concentration is too high | Optimize antibody dilutions. | |
| Weak or no signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Poor antibody quality | Use a validated antibody and consider trying a different clone. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the targeted degradation of CDK4 and its downstream consequences in a Western blot experiment.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: BSJ-04-132 Solubility and Preparation for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2] As a Ribociclib-based degrader, it specifically targets CDK4 for ubiquitination and subsequent proteasomal degradation by recruiting the E3 ubiquitin ligase Cereblon.[2][3][4] Notably, this compound demonstrates high selectivity for CDK4, with no significant degradation of CDK6 or other off-target proteins like IKZF1/3 observed.[2][3][5] This selectivity makes it a valuable tool for investigating the specific roles of CDK4 in cell cycle progression and its potential as a therapeutic target in oncology.
Mechanism of Action
This compound functions as a bifunctional molecule. One end binds to the target protein, CDK4, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK4, tagging it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct mechanism from traditional small molecule inhibition.
Caption: Mechanism of this compound-mediated CDK4 degradation.
Quantitative Data Summary
Solubility Profile
The solubility of this compound is a critical factor for the preparation of stock and working solutions for in vitro experiments. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and limited solubility in acetonitrile.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 81.99 - 100 | 100 - 121.96 | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[2] |
| Acetonitrile | 0.1 - 1 | Slightly Soluble | [5] |
Molecular Weight: 819.92 g/mol [3][4]
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is essential for obtaining reproducible results. Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. The table below provides volumes for common concentrations.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If precipitation or cloudiness is observed, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2] Gentle warming to 37°C can also aid solubility.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[2][6]
Stock Solution Concentration Calculator:
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.22 mL |
| 5 mM | 1 mg | 0.24 mL |
| 10 mM | 1 mg | 0.12 mL |
| 50 mM | 5 mg | 0.12 mL |
| 100 mM | 10 mg | 1.22 mL |
Preparation of Working Solutions for In Vitro Assays
The concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium or assay buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Protocol (Example for a final concentration of 1 µM):
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the culture medium. For example, add 1 µL of a 10 mM stock solution to 999 µL of culture medium to create a 10 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the final desired concentration. For instance, add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture in a well to obtain a final concentration of 1 µM.
-
Control Wells: Prepare vehicle control wells by adding the same final concentration of DMSO to the culture medium as is present in the experimental wells.
Note: this compound has been shown to be effective in degrading CDK4 in cell-based assays at concentrations ranging from 0.1 to 5 µM.[2]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cell-based assay to evaluate the effects of this compound.
Caption: General workflow for in vitro cell-based assays.
Storage and Stability
Proper storage of this compound and its solutions is critical to maintain its activity and ensure experimental reproducibility.
-
Solid Compound: Store at -20°C.[4] The solid is stable for at least 4 years under these conditions.[5]
-
Stock Solutions (in DMSO):
References
Application Notes and Protocols: BSJ-04-132 in Mantle Cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4][5][6][7] As a heterobifunctional molecule, it links the CDK4/6 inhibitor Ribociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy CDK4 protein.[1][3][6][8][9] Unlike its parent compound, which is a kinase inhibitor, this compound eliminates the target protein, offering a distinct and potentially more durable therapeutic effect. Notably, this compound demonstrates high selectivity for CDK4, with no significant degradation of CDK6 or the common neosubstrates of CRBN, Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][6]
Mantle Cell Lymphoma (MCL) is a B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, which leads to the overexpression of cyclin D1.[1] This aberrant expression results in the constitutive activation of CDK4 and CDK6, driving uncontrolled cell cycle progression from the G1 to the S phase and promoting lymphomagenesis. Therefore, targeting the cyclin D1-CDK4/6 axis is a rational therapeutic strategy for MCL. Research has explored the use of CDK4/6 degraders in MCL cell lines, suggesting that the degradation of these key cell cycle regulators can inhibit proliferation.[1][10][11] While studies have highlighted the enhanced anti-proliferative effects of combined CDK4/6 and IKZF1/3 degradation, the specific application of the selective CDK4 degrader this compound in MCL provides a valuable tool to dissect the specific role of CDK4 in this malignancy.[1][10][11]
These application notes provide a summary of the use of this compound in MCL cell lines, including its mechanism of action, protocols for key experiments, and available data.
Data Presentation
Table 1: Expected Effects of this compound in Mantle Cell Lymphoma Cell Lines
| Parameter | Expected Outcome in MCL Cell Lines (e.g., Granta-519) | Rationale |
| CDK4 Protein Levels | Significant Reduction / Degradation | This compound is a selective CDK4 PROTAC degrader.[1][3][6] |
| CDK6 Protein Levels | No Significant Change | This compound is selective for CDK4 over CDK6.[3][6] |
| IKZF1/3 Protein Levels | No Significant Change | This compound does not induce degradation of these proteins.[3][6] |
| Phospho-Rb Levels | Reduction | CDK4 is a primary kinase for Retinoblastoma (Rb) protein phosphorylation. |
| Cell Proliferation | Inhibition | CDK4 is a key driver of the G1-S phase transition in the cell cycle. |
| Cell Cycle Profile | G1 Phase Arrest | Inhibition of CDK4 activity prevents entry into the S phase.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in Mantle Cell Lymphoma.
Experimental Workflow
Caption: Workflow for evaluating this compound in MCL cell lines.
Experimental Protocols
Cell Culture of Mantle Cell Lymphoma Lines
-
Cell Lines: Granta-519, JeKo-1, Mino, or other relevant MCL cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Monitor cell density and subculture suspension cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or anti-proliferative effects of this compound.
-
Materials:
-
MCL cell lines
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Seed MCL cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for CDK4 Degradation
This protocol is to verify the degradation of CDK4 protein following treatment with this compound.
-
Materials:
-
MCL cell lines
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CDK4, anti-CDK6, anti-ß-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed MCL cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-ß-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of CDK4 degradation relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
MCL cell lines
-
6-well plates
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described for the Western blot protocol for 24 or 48 hours.
-
Harvest cells, including the supernatant, and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Dual and Selective Degraders of Cyclin-Dependent Kinases 4 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Assessing BSJ-04-132-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction BSJ-04-132 is a selective, Ribociclib-based Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] As a heterobifunctional molecule, it operates by recruiting an E3 ubiquitin ligase to the target protein, thereby leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[3] This approach offers a powerful alternative to traditional small molecule inhibition. This compound has demonstrated high selectivity for CDK4, with no significant degradation observed for the closely related CDK6 or other common PROTAC off-targets like IKZF1/3.[1][2][4][5] These application notes provide detailed protocols for researchers to effectively quantify and validate the degradation of CDK4 induced by this compound in a cellular context.
Principle of Action this compound functions by forming a ternary complex between the target protein (CDK4) and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][4][5][6] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of CDK4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged CDK4 into small peptides.[7][8] The PROTAC molecule itself is not degraded in this process and can proceed to induce the degradation of multiple target protein molecules.[9]
Key Experimental Protocols
To robustly assess the activity of this compound, two primary experiments are recommended: Western blotting to quantify the reduction in target protein levels and qRT-PCR to ensure this reduction is not due to transcriptional repression. Advanced proteomic methods can also be employed for a broader, unbiased analysis.
Western Blot Protocol for Quantifying CDK4 Degradation
This is the most common method to directly measure the decrease in target protein levels.
A. Cell Culture and Treatment
-
Cell Line Selection: Use a cell line with detectable endogenous expression of CDK4 (e.g., Molt-4, Jurkat).[4][5][6]
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. For a 6-well plate, a typical density is 0.5 - 1.0 x 10^6 cells/mL.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[2]
-
Serially dilute the stock solution in culture medium to achieve final concentrations for a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 5 µM).[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours). A 4-hour treatment has been shown to be effective.[2]
-
B. Lysate Preparation
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet. This is critical to prevent protein degradation after lysis.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
C. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[10]
-
Normalize all samples with lysis buffer to the lowest concentration.
-
Add 4x Laemmli sample buffer to each normalized lysate (to a final concentration of 1x).
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[11]
D. SDS-PAGE and Immunoblotting
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel (e.g., 4-20% gradient gel).[11]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]
-
Incubate the membrane with a primary antibody specific for CDK4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across wells.
-
Wash the membrane 3-5 times for 5 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the CDK4 band intensity to the corresponding loading control band intensity.
qRT-PCR Protocol for CDK4 mRNA Analysis
This protocol is essential to confirm that the observed decrease in CDK4 protein is due to post-translational degradation and not a result of reduced gene expression.
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 1 µM) and a vehicle control for the same duration as in the Western blot experiment. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR:
-
Set up the qPCR reaction using a SYBR Green-based master mix.
-
Include primers for the CDK4 gene and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A lack of significant change in CDK4 mRNA levels between treated and vehicle samples indicates that the protein loss is due to degradation.
Mass Spectrometry-Based Proteomics (Optional Advanced Protocol)
For a comprehensive, unbiased view of this compound's effects, mass spectrometry (MS) is the ideal tool. It can confirm on-target degradation, quantify selectivity across the entire proteome, and identify potential off-target effects.[13][14][15]
-
Sample Preparation: Prepare cell lysates from treated and control cells as described previously.
-
Protein Digestion: Digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare protein abundance between this compound-treated and vehicle-treated samples to generate a proteome-wide profile of protein degradation.
Data Presentation
Table 1: Dose-Dependent Degradation of CDK4 by this compound (Western Blot Quantification)
| This compound Conc. (nM) | Incubation Time (h) | Normalized CDK4 Protein Level (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 24 | 1.00 | 0.09 |
| 1 | 24 | 0.91 | 0.11 |
| 10 | 24 | 0.64 | 0.08 |
| 100 | 24 | 0.23 | 0.05 |
| 1000 | 24 | 0.08 | 0.03 |
Table 2: Relative mRNA Expression of CDK4 after this compound Treatment (qRT-PCR)
| This compound Conc. (nM) | Incubation Time (h) | Relative CDK4 mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 24 | 1.00 | 0.11 |
| 100 | 24 | 1.03 | 0.14 |
| 1000 | 24 | 0.97 | 0.12 |
Mandatory Visualization
Caption: Mechanism of Action for this compound PROTAC.
References
- 1. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 5. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 14. Targeted Protein Degraders | Bruker [bruker.com]
- 15. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Western Blot Results for BSJ-04-132
Welcome to the technical support center for troubleshooting Western blot experiments involving the PROTAC CDK4 degrader, BSJ-04-132. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it affect my Western blot results?
This compound is a selective CDK4 degrader that operates through the PROTAC (Proteolysis Targeting Chimera) mechanism.[1][2][3][4] It functions by linking the CDK4 protein to the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK4 by the proteasome.[3] Therefore, successful treatment of cells (e.g., Molt-4) with this compound should result in a significant decrease or complete absence of the CDK4 protein band on a Western blot, while the levels of other proteins like CDK6 should remain unaffected.[1][2]
Q2: I am not seeing the expected degradation of CDK4. What are the possible causes?
Several factors could lead to a lack of CDK4 degradation. These can be broadly categorized into issues with the compound, cell culture conditions, or the Western blot technique itself.
Troubleshooting Guide
Issue 1: No or Weak Signal for Target Protein (CDK4)
This can be the expected outcome for cells treated with this compound. However, if you observe no CDK4 signal in your untreated or vehicle control lanes, or if your loading control signal is also weak or absent, this indicates a technical issue with the Western blot.
| Possible Cause | Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5][6][7] Ensure good contact between the gel and the membrane, and check for air bubbles.[7][8] Optimize transfer time and voltage, especially for different molecular weight proteins.[8] |
| Antibody Issues | Use a primary antibody validated for Western blotting.[9] Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary).[9] Optimize the concentration of both primary and secondary antibodies.[5][8] |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel.[5][10] Confirm protein concentration using a Bradford assay or spectrophotometry before loading.[7] |
| Inactive HRP/Substrate | Ensure that buffers used for antibody dilution and washing do not contain sodium azide, as it inhibits HRP.[7][10] Use fresh substrate and confirm the activity of developing reagents.[7] |
Issue 2: High Background on the Western Blot
High background can mask the specific protein bands, making it difficult to interpret the results.[6][8][11]
| Possible Cause | Solution |
| Inadequate Blocking | Use a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[5][8] Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[5][8] Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%).[7] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5][7][11] |
| Membrane Handling | Handle the membrane with gloves and forceps to avoid contamination.[7] Ensure the membrane does not dry out during any step of the process.[7] |
Issue 3: Non-Specific Bands are Observed
The presence of unexpected bands can be due to several factors, from sample preparation to antibody specificity.[5][9]
| Possible Cause | Solution |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for the target protein.[5] Consider using a different antibody from a reputable supplier. |
| Protein Overload | Loading too much protein can lead to non-specific antibody binding.[5][7] Determine the optimal protein load for your experiment. |
| Sample Degradation | Keep samples on ice and add protease inhibitors to the lysis buffer to prevent protein degradation.[9] |
Experimental Protocols
General Western Blot Protocol for this compound Induced CDK4 Degradation
-
Cell Lysis:
-
After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-CDK4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped of the previous antibodies using a stripping buffer and then re-probed starting from the blocking step.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced CDK4 degradation.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Active Degraders: R&D Systems [rndsystems.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. adooq.com [adooq.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Optimizing BSJ-04-132 Degradation Efficiency In Vitro
Welcome to the technical support center for BSJ-04-132, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, Ribociclib-based PROTAC that functions as a CDK4 degrader.[1][2][3] It is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a ligand for CDK4.[1][2] This binding induces the formation of a ternary complex between CDK4 and CRBN, leading to the ubiquitination of CDK4 and its subsequent degradation by the proteasome.[3] this compound is highly selective for CDK4 and does not induce the degradation of CDK6 or the common neosubstrates of thalidomide-based degraders, IKZF1 and IKZF3.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively degrade CDK4 in various cancer cell lines, including Molt-4 (acute lymphoblastic leukemia) and Jurkat (T-cell leukemia) cells. Its efficacy can, however, vary between cell lines depending on factors such as the expression levels of CDK4 and the E3 ligase Cereblon.
Q3: What is the recommended concentration range and treatment time for this compound?
Effective degradation of CDK4 has been observed in wild-type cells with this compound concentrations ranging from 0.1 to 5 µM for a 4-hour treatment period.[2][3] For broader selectivity profiling using mass spectrometry in Molt4 cells, a concentration of 250 nM for 5 hours has been used.[4] It is highly recommended to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK4/D1) | 50.6 nM | Biochemical Assay | [1][2][3] |
| IC50 (CDK6/D1) | 30 nM | Biochemical Assay | [1][2][3] |
| Effective Concentration for CDK4 Degradation | 0.1 - 5 µM | Wild-Type Cells | [2][3] |
| Treatment Time for Degradation | 4 hours | Wild-Type Cells | [2][3] |
| Concentration for Proteomics Profiling | 250 nM | Molt4 Cells | [4] |
| Treatment Time for Proteomics Profiling | 5 hours | Molt4 Cells | [4] |
Experimental Protocols
Protocol 1: In Vitro CDK4 Degradation Assay using Western Blot
This protocol outlines the steps to assess the degradation of CDK4 in a selected cancer cell line following treatment with this compound.
1. Cell Seeding:
-
Plate the desired cancer cell line (e.g., Molt-4, Jurkat, or your cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) in fresh cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
3. Cell Lysis:
-
After incubation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK4 overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of CDK4 degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak CDK4 degradation | 1. Suboptimal concentration or incubation time: The concentration of this compound may be too low or the treatment time too short. | Perform a dose-response (e.g., 0.01 - 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to identify the optimal conditions for your cell line. |
| 2. Low Cereblon (CRBN) expression: The E3 ligase CRBN is essential for the activity of this compound. Low or absent expression in your cell line will prevent degradation. | Check the expression level of CRBN in your cell line by Western blot or refer to publicly available databases (e.g., DepMap, ProteomicsDB). If CRBN expression is low, consider using a different cell line with higher expression. | |
| 3. Poor cell permeability: PROTACs are large molecules and may have limited cell permeability.[5] | While this compound has shown activity in cells, if permeability is suspected to be an issue, ensure proper solubilization of the compound. For troubleshooting, consider using a positive control PROTAC known to be permeable in your cell type. | |
| 4. "Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[6][7] | Test a wide range of concentrations, including lower concentrations, to see if degradation improves. The dose-response curve for a PROTAC is often bell-shaped. | |
| 5. Rapid protein synthesis: If the synthesis rate of CDK4 is very high in your cell line, it may counteract the degradation. | Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) as a control experiment to assess the degradation rate without new protein synthesis. Use with caution as this will have broader cellular effects. | |
| Inconsistent results | 1. Compound instability: this compound may be unstable in solution over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| 2. Cell passage number and confluency: Cell characteristics can change with high passage numbers, and confluency can affect cellular processes. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and treated at a similar confluency across experiments. | |
| Off-target effects observed | 1. Non-specific activity at high concentrations: High concentrations of any compound can lead to off-target effects. | Use the lowest effective concentration of this compound that gives robust CDK4 degradation. |
| 2. Degradation of other proteins: While this compound is selective for CDK4, it's good practice to confirm selectivity in your system. | As a control, assess the levels of closely related proteins like CDK6. For a comprehensive analysis, consider proteomics-based approaches to globally assess protein level changes upon treatment. | |
| Difficulty in solubilizing this compound | 1. Poor solubility in aqueous media: PROTACs often have poor aqueous solubility.[5][8] | Ensure the DMSO stock concentration is not too high. When diluting into aqueous cell culture media, vortex or mix thoroughly. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
Visualized Workflows and Pathways
Caption: A streamlined workflow for assessing this compound-mediated CDK4 degradation.
Caption: The mechanism of this compound inducing selective CDK4 degradation.
Caption: A decision tree for troubleshooting lack of CDK4 degradation.
References
- 1. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: BSJ-04-132 Efficacy and Cereblon Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective CDK4 degrader, BSJ-04-132. The information addresses common issues related to experimental outcomes, particularly concerning efficacy and the role of its E3 ligase recruiter, Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) for degradation.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to CDK4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing CDK4 and CRBN into close proximity, this compound induces the ubiquitination of CDK4, marking it for degradation by the proteasome. This degradation is dependent on the presence and activity of Cereblon.[2]
Q2: My this compound treatment is showing low or no efficacy in degrading CDK4. What are the potential causes?
Several factors can contribute to the low efficacy of this compound. These can be broadly categorized as issues with the compound itself, suboptimal experimental conditions, or cell line-specific characteristics. A primary consideration is the expression level of Cereblon (CRBN) in your cell model, as this compound-mediated degradation is CRBN-dependent.[2] Other potential causes include:
-
Low Cereblon Expression: Insufficient levels of CRBN will limit the formation of the ternary complex (this compound-CDK4-CRBN) required for degradation.
-
The "Hook Effect": At very high concentrations, PROTACs can inhibit their own activity by forming binary complexes (this compound-CDK4 or this compound-CRBN) instead of the productive ternary complex.[3][4]
-
Suboptimal Compound Concentration or Treatment Time: The optimal concentration and duration of treatment for effective degradation can vary between cell lines.[5]
-
Cellular Resistance Mechanisms: Acquired resistance to PROTACs can develop through mutations or downregulation of the E3 ligase machinery.[6][7]
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
Q3: How does the expression level of Cereblon (CRBN) affect the efficacy of this compound?
The efficacy of this compound is directly linked to the expression levels of its E3 ligase, Cereblon.[8] Higher levels of CRBN can facilitate more efficient formation of the ternary complex, leading to enhanced CDK4 degradation. Conversely, low or absent CRBN expression will result in poor efficacy.[7][9] It is crucial to assess the endogenous CRBN levels in your experimental cell lines.
Q4: What are the recommended positive and negative controls for a this compound experiment?
-
Positive Control: A cell line known to have high endogenous CRBN expression and is sensitive to CDK4 degradation by this compound.
-
Negative Controls:
-
A CRBN-knockout or knockdown cell line to demonstrate the CRBN-dependency of this compound.[10]
-
Treatment with a proteasome inhibitor (e.g., MG-132) alongside this compound should rescue CDK4 from degradation, confirming the involvement of the proteasome.[5]
-
A vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Troubleshooting Guides
Guide 1: Low or No CDK4 Degradation Observed via Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect.[3][4] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal CDK4 degradation.[5] |
| Low Cereblon (CRBN) Expression | Quantify CRBN protein levels in your cell line using Western blot or other methods. If CRBN levels are low, consider using a different cell line with higher endogenous CRBN or overexpressing CRBN. |
| Poor Antibody Quality | Validate your primary antibodies for CDK4 and CRBN using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times. |
| Inefficient Protein Extraction or Western Blot Transfer | Optimize your protein lysis and Western blot protocols. Use fresh lysis buffer with protease inhibitors. Confirm efficient protein transfer using a Ponceau S stain. |
| Compound Instability | Ensure this compound is stored correctly (typically at -20°C or -80°C) and that stock solutions are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. |
Guide 2: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate Assay Endpoint | The effect of CDK4 degradation on cell viability may not be immediate. Optimize the incubation time after this compound treatment before performing the viability assay. |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo).[11] |
| Inconsistent this compound Activity | Prepare fresh dilutions of this compound from a reliable stock for each experiment to ensure consistent compound activity. |
Quantitative Data Summary
| Compound | Target | E3 Ligase | Reported IC50 / DC50 | Cell Line |
| This compound | CDK4 | Cereblon (CRBN) | IC50: 50.6 nM (CDK4/D1), 30 nM (CDK6/D1)[1] | Not specified |
| This compound | CDK4 | Cereblon (CRBN) | Effective degradation at 0.1-5 µM[1] | WT cells |
| This compound | CDK4 | Cereblon (CRBN) | Degrades CDK4 in Molt-4 cells[2] | Molt-4 |
Experimental Protocols
Protocol 1: Western Blot for CDK4 Degradation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK4, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action for this compound-mediated CDK4 degradation.
Caption: Key steps in the Western blot workflow for assessing protein degradation.
Caption: A logical troubleshooting workflow for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
inconsistent CDK4 degradation with BSJ-04-132 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective CDK4 degrader, BSJ-04-132.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2] It is based on the CDK4/6 inhibitor Ribociclib, which is linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4] The molecule works by forming a ternary complex, bringing CDK4 into close proximity with CRBN. This proximity facilitates the ubiquitination of CDK4, tagging it for subsequent degradation by the 26S proteasome.[2][5] This degradation is dependent on the presence of CRBN.[6]
Q2: What is the expected outcome of this compound treatment?
The primary expected outcome is the selective degradation of CDK4 protein within the cell. This compound was designed to have minimal effect on the protein levels of the closely related kinase CDK6 or on Ikaros family proteins (IKZF1/3).[1][2][3] Successful treatment should result in a measurable decrease in total CDK4 protein levels, which can be quantified by methods such as Western blotting. In some cell lines, this may also lead to a reduction in phosphorylated Retinoblastoma protein (p-Rb) and subsequent cell cycle arrest in the G1 phase.[5][6]
Q3: What are the recommended treatment conditions (concentration and duration)?
Optimal conditions can be cell-line dependent. However, published studies provide a general starting point.
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 µM - 5 µM | Start with a dose-response curve (e.g., 100 nM, 250 nM, 500 nM, 1 µM) to find the optimal concentration for your system.[2][3] |
| Incubation Time | 4 - 24 hours | For observing initial degradation, 4-5 hours is often sufficient.[2][6] For downstream effects like cell cycle arrest, longer incubations (24h) may be necessary.[6] |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. |
Q4: How should I properly handle and store this compound?
Proper handling is critical for maintaining the compound's activity.
| Parameter | Recommendation | Rationale |
| Solubility | Soluble in DMSO (up to 100 mM) | Prepare a high-concentration stock solution in DMSO. Sonication may aid dissolution.[3] |
| Stock Solution Storage | Aliquot and store at -20°C (1 month) or -80°C (6 months). | Aliquoting prevents repeated freeze-thaw cycles which can inactivate the product.[3] |
| Working Solution | Prepare fresh from the stock solution for each experiment. | This ensures consistent potency and avoids degradation that may occur in aqueous media over time.[3] |
Section 2: Troubleshooting Guide for Inconsistent Degradation
Problem: I am observing little to no CDK4 degradation after treatment.
This is a common issue that can often be resolved by systematically checking experimental parameters.
Answer Checklist:
-
Compound Integrity:
-
Experimental Protocol:
-
Concentration/Duration: Have you performed a dose-response and time-course experiment? The optimal conditions for degradation may be very specific to your cell line. Some studies show effects at 250 nM for 5 hours.[6]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. High cell confluence can alter cellular states and affect results.
-
-
Cell-Specific Factors:
-
CRBN Expression: this compound requires the E3 ligase Cereblon (CRBN) to function.[6] If your cell line has very low or no CRBN expression, the degrader will be ineffective. Verify CRBN protein levels by Western blot.
-
Endogenous Inhibitors: High expression of endogenous CDK4/6 inhibitors, such as p16INK4A, can prevent the PROTAC from binding to CDK4 and impede degradation.[7][8] This can be a mechanism of resistance.[7]
-
Protein Complexes: CDK4 exists in complexes with other proteins like Cyclin D. The formation of these complexes can sometimes hinder the binding of a PROTAC, affecting degradation efficiency.[7]
-
-
Western Blot Technique:
-
Lysate Quality: Always prepare fresh lysates and add a protease inhibitor cocktail to prevent non-specific protein degradation during sample preparation.[9][10][11]
-
Antibody Validation: Ensure your primary antibody for CDK4 is specific and validated for Western blotting.
-
Protein Load: Load a sufficient amount of total protein (20-30 µg of whole-cell lysate is a good starting point) to ensure detectable levels of CDK4.[11]
-
Controls: Always include a positive control (a cell line known to respond) if possible, and a negative/vehicle control (e.g., DMSO) on every blot.
-
Problem: I see partial or highly variable CDK4 degradation between experiments.
Answer: Variability often points to subtle inconsistencies in experimental execution or cellular state.
-
Optimize Concentration: You may be observing the "hook effect," a phenomenon common to PROTACs where concentrations that are too high can inhibit the formation of the productive ternary complex, leading to reduced degradation. Perform a detailed dose-response curve (e.g., from 10 nM to 10 µM) to identify the optimal degradation concentration (DCmax).
-
Standardize Cell Confluence: Treat cells at the same level of confluence (e.g., 70-80%) for every experiment. Cell density can influence cell cycle status and protein expression levels, including CDK4 and CRBN.
-
Ensure Consistent Incubation: Use a calibrated incubator and be precise with treatment times.
-
Review Lysis and Loading: Inconsistent lysis or inaccurate protein quantification can lead to variability. Ensure lysis buffer is effective and that equal amounts of protein are loaded for Western blotting. Always normalize to a loading control (e.g., GAPDH, β-Actin).
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Assessing CDK4 Degradation
This protocol outlines the key steps from cell treatment to data analysis.
Protocol 2: Cell Lysis and Protein Extraction
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and supplement it immediately before use with a protease and phosphatase inhibitor cocktail.[9][11] Keep the buffer on ice.
-
Cell Harvest: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add the ice-cold lysis buffer to the plate/dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard method like a BCA assay.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Samples can now be loaded onto a gel or stored at -20°C.
References
- 1. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Targeted Degradation of CDK4/6: An Innovative Approach to Overcoming Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. biocompare.com [biocompare.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
addressing off-target effects of BSJ-04-132 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential off-target effects of the selective CDK4 degrader, BSJ-04-132.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective Proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4][5] It is a hetero-bifunctional molecule that consists of a ligand that binds to CDK4 (derived from the inhibitor Ribociclib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][6][7] By bringing CDK4 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of CDK4 by the proteasome.[7][8]
Q2: How selective is this compound for CDK4?
A2: this compound is reported to be a potent and selective CDK4 degrader.[2][6][7] It has been shown to effectively degrade CDK4 without significantly impacting the levels of CDK6 or the common Cereblon-recruiting PROTAC off-targets, IKZF1 and IKZF3.[2][6] However, as with any small molecule, the potential for off-target effects should be experimentally evaluated in the specific cellular context of your research.
Q3: What are the known IC50 values for this compound?
A3: The following inhibitory concentrations have been reported for this compound:
| Target | IC50 (nM) |
| CDK4/D1 | 50.6 |
| CDK6/D1 | 30 |
Data sourced from MedchemExpress.[2][6]
It is important to note that these are biochemical IC50 values, and the effective concentration for degradation (DC50) in a cellular context may differ.
Q4: What are common reasons for observing unexpected or off-target effects with PROTACs like this compound?
A4: Off-target effects with PROTACs can arise from several factors:
-
Promiscuous binding of the warhead: The ligand targeting the protein of interest may have affinity for other proteins, especially those within the same family (e.g., other kinases).
-
Formation of unproductive ternary complexes: The PROTAC may induce the formation of a ternary complex (E3 ligase-PROTAC-off-target protein) that leads to the degradation of an unintended protein.
-
High concentrations: Using excessive concentrations of the PROTAC can lead to non-specific interactions and off-target degradation.
-
Cell-type specific expression of E3 ligases and off-target proteins: The expression levels of Cereblon and potential off-target proteins can vary between cell lines, influencing the degradation profile.
-
Indirect effects: The degradation of the primary target (CDK4) can lead to downstream signaling changes that may be misinterpreted as direct off-target effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known functions of CDK4.
Workflow for Investigating Unexpected Phenotypes:
References
- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
optimizing incubation time for BSJ-04-132 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BSJ-04-132, a selective PROTAC (Proteolysis Targeting Chimera) designed to target CDK4 for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing CDK4 degradation with this compound?
A1: The optimal incubation time for this compound can vary depending on the cell line and experimental goals. A good starting point is a 4-hour incubation with 0.1-5 μM of this compound, which has been shown to effectively induce CDK4 degradation.[1][2] For broader proteomic analysis, treatment with 250 nM for 5 hours has been utilized.[3] For longer-term experiments such as cell cycle analysis, a 24-hour incubation with 100 nM may be appropriate.[3] It is crucial to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific cell line and experimental setup.
Q2: I am not observing significant CDK4 degradation. What are the possible causes and troubleshooting steps?
A2: Several factors can contribute to a lack of CDK4 degradation. Here are some common issues and troubleshooting suggestions:
-
Suboptimal Incubation Time or Concentration: Ensure you have performed a dose-response and time-course experiment to identify the optimal conditions for your cell line.
-
Cell Line Specificity: The efficiency of PROTACs can be cell-line dependent. Verify that your cell line expresses sufficient levels of both CDK4 and Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Compound Integrity: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[4]
-
Experimental Protocol: Review your Western blot protocol to ensure efficient protein extraction, transfer, and antibody incubation. Use a validated anti-CDK4 antibody.
-
Proteasome Inhibition: To confirm that the degradation is proteasome-dependent, you can co-treat cells with a proteasome inhibitor (e.g., MG-132). This should rescue CDK4 levels.
Q3: How can I be sure that the observed effect is specific to this compound-mediated degradation?
A3: To confirm the specificity of this compound, consider the following control experiments:
-
Negative Control Compound: If available, use an inactive analogue of this compound that cannot bind to either CDK4 or CRBN. This will help differentiate between targeted degradation and off-target effects.
-
CRBN Knockout/Knockdown Cells: Utilize cells where CRBN has been knocked out or knocked down. In these cells, this compound should not be able to induce CDK4 degradation.
-
Rescue Experiment: Co-incubation with a high concentration of a free CDK4 inhibitor (the warhead of the PROTAC) or a CRBN ligand can compete with this compound binding and prevent degradation.
Q4: What are the known off-target effects of this compound?
A4: this compound is designed to be a selective CDK4 degrader. Studies have shown that it does not induce the degradation of the closely related kinase CDK6, nor does it affect the levels of IKZF1/3, which are common off-targets for some CRBN-recruiting PROTACs.[1][2] However, it is always recommended to perform whole-proteome analysis to assess the selectivity of this compound in your specific experimental system.
Data Summary
The following table summarizes recommended starting concentrations and incubation times for various this compound experiments based on published data.
| Experiment Type | Cell Line | Concentration | Incubation Time | Reference |
| CDK4 Degradation | WT Cells | 0.1 - 5 µM | 4 hours | [1][2] |
| Proteomics Analysis | Molt4 | 250 nM | 5 hours | [3] |
| Cell Cycle Analysis | Jurkat | 100 nM | 24 hours | [3] |
| CDK4 Degradation | Jurkat | 1 µM | 4 hours | [3] |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Researchers should adapt these to their specific cell lines and laboratory standards.
1. Western Blot for CDK4 Degradation
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Further dilute the stock to the desired final concentrations in cell culture medium.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired incubation times.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CDK4. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
2. Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK4 degradation.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
troubleshooting unexpected results with BSJ-04-132
< Disclaimer: The following content is based on a hypothetical scenario where "BSJ-04-132" is a novel inhibitor of the JAK2 kinase. This information is for illustrative purposes only and should not be used for actual experimental troubleshooting.
Welcome to the support center for this compound, a selective inhibitor of Janus Kinase 2 (JAK2). This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the JAK2 kinase. The Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine-mediated signaling.[1] this compound specifically targets the active kinase domain (JH1) of JAK2, preventing the phosphorylation of downstream STAT proteins and thereby inhibiting the JAK-STAT signaling pathway. Mutations in JAK2, such as the V617F mutation, lead to constitutive kinase activity and are a hallmark of myeloproliferative neoplasms (MPNs).[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. For working solutions, further dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is at or below 1% to avoid solvent-induced artifacts.[4]
Q3: Is this compound selective for JAK2?
A3: this compound is designed for high selectivity towards JAK2. However, like many kinase inhibitors that target the conserved ATP-binding site, some off-target activity may be observed, particularly at higher concentrations.[5][6][7] We recommend performing a kinase panel screen to fully characterize its selectivity profile in your experimental system. It is also important to note that many approved JAK inhibitors target multiple JAK family members, which can lead to dose-limiting toxicities.[2]
Q4: Can I use this compound in cell-based assays and in vivo models?
A4: Yes, this compound is suitable for both in vitro and cell-based assays. Its efficacy in cellular contexts can be assessed by monitoring the phosphorylation status of downstream targets like STAT3 or STAT5.[8][9] For in vivo studies, formulation and dose-ranging studies are recommended to determine the optimal pharmacokinetic and pharmacodynamic properties.
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Inhibition of JAK2 Activity
You are performing an in vitro kinase assay or a cell-based assay and observe minimal or no reduction in JAK2 activity or downstream signaling after treatment with this compound.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect ATP Concentration in Assay | The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[10][11] Ensure your in vitro kinase assay uses an ATP concentration at or near the Km value for JAK2. High cellular ATP levels (1-5 mM) can also reduce inhibitor efficacy in cell-based assays.[10] |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Use a fresh aliquot of this compound stored at -80°C and verify its integrity. |
| Suboptimal Assay Conditions | Kinase activity can be influenced by buffer components, enzyme concentration, and incubation time.[11][12] Ensure your assay is performed within the linear range of the enzyme reaction. |
| Reactivation of Signaling Pathways | In cellular systems, resistance to JAK2 inhibitors can arise from the reactivation of JAK2 signaling or the activation of parallel pathways that can also phosphorylate STAT proteins.[13][14] |
| High Cell Density/Confluency | Overly confluent cells can exhibit altered signaling responses. Ensure you are using a consistent and appropriate cell density for your experiments. |
Troubleshooting Workflow
Caption: Troubleshooting logic for low JAK2 inhibition.
Issue 2: High Cellular Toxicity or Unexpected Off-Target Effects
You observe significant cell death or phenotypic changes that are not consistent with the known function of JAK2 inhibition.
Possible Causes & Solutions
| Data Point | Expected Result (JAK2 Inhibition) | Unexpected Result (Toxicity/Off-Target) |
| Cell Viability (MTT/CTG Assay) | IC50 significantly higher than biochemical IC50. Gradual decrease in proliferation. | Sharp drop in viability at low concentrations. IC50 close to or lower than biochemical IC50. |
| Apoptosis Marker (Caspase-3) | Minimal increase at concentrations that inhibit pSTAT. | Strong activation of Caspase-3 at all effective concentrations. |
| Cell Morphology | Growth arrest, potential differentiation. | Membrane blebbing, detachment, vacuolization. |
Recommended Actions
-
Perform a Dose-Response Curve: Carefully determine the IC50 for JAK2 inhibition (e.g., pSTAT levels) and the CC50 (cytotoxic concentration 50%) in your cell line. A large window between the IC50 and CC50 indicates on-target activity.
-
Evaluate Off-Target Kinases: Many kinase inhibitors are not perfectly selective and can inhibit other kinases, leading to unexpected biological effects.[6][7][15] Consider using a lower, more selective concentration of this compound or validating findings with a structurally different JAK2 inhibitor.
-
Check Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.
-
Assess Cell Line Health: Ensure the cells used are healthy, within a low passage number, and free from contamination.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by this compound.
Experimental Protocols
Protocol: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
This protocol describes a method to assess the efficacy of this compound in a cell-based assay by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cells responsive to cytokine stimulation (e.g., HEL, TF-1)
-
This compound
-
Appropriate cytokine (e.g., EPO, IL-6)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/mL and allow them to adhere or recover overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) to the cells. Incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-pSTAT3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with anti-total STAT3 and then a loading control antibody like anti-GAPDH.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
BSJ-04-132 Technical Support Center: Impact of Serum Concentration on Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of BSJ-04-132, a selective CDK4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to CDK4 (derived from the CDK4/6 inhibitor Ribociclib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, joined by a chemical linker.[1] By bringing CDK4 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional small molecule inhibitors that only block the protein's function.
Q2: How does serum concentration potentially affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules, including PROTACs, can bind to these serum proteins. This binding is a reversible equilibrium between the free and protein-bound drug. Only the unbound, free fraction of the drug is available to enter cells and engage its target. Therefore, high serum protein binding can reduce the effective concentration of this compound available to induce CDK4 degradation, potentially leading to a decrease in its potency (higher DC50/IC50 values).
The CDK4-binding component of this compound, Ribociclib, is known to be moderately bound to human plasma proteins, with approximately 70% being bound. While data for the entire this compound molecule is not available, this suggests that a significant portion of the PROTAC may be sequestered by serum proteins, impacting its activity.
Q3: What is the "hook effect" and how does it relate to this compound concentration?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target degradation. This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (CDK4) or the E3 ligase (Cereblon) independently, rather than the productive ternary complex (CDK4-BSJ-04-132-Cereblon) required for ubiquitination. The formation of these non-productive binary complexes competes with the formation of the ternary complex, leading to reduced degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound activity and to avoid the hook effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no CDK4 degradation observed. | High Serum Concentration: Excessive serum protein binding may be reducing the free concentration of this compound. | 1. Reduce the serum concentration in your cell culture medium (e.g., from 10% to 5% or 2% FBS). 2. Consider using serum-free medium for a short duration during the treatment period, if compatible with your cell line. 3. Perform a serum concentration titration experiment to determine the optimal percentage for your specific cell line and experimental conditions. |
| Suboptimal this compound Concentration (Hook Effect): The concentration of this compound used may be too high, leading to the formation of non-productive binary complexes. | Perform a detailed dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for CDK4 degradation and to determine if the hook effect is occurring. | |
| Low Expression of Cereblon (CRBN): The activity of this compound is dependent on the presence of its E3 ligase, Cereblon. | Confirm the expression of CRBN in your cell line of interest by Western blot or other protein detection methods. If CRBN expression is low, consider using a different cell line with higher endogenous expression. | |
| Cell Line Specific Factors: Different cell lines can have varying levels of protein expression, uptake mechanisms, and degradation machinery, which can influence PROTAC activity. | Test this compound in a panel of different cell lines to identify a responsive model. Ensure the chosen cell line expresses CDK4. | |
| Inconsistent results between experiments. | Variability in Serum Lots: Different batches of fetal bovine serum (FBS) can have varying protein compositions, which may affect the free fraction of this compound. | 1. Use a single, qualified lot of FBS for a series of related experiments. 2. Before starting a large-scale experiment, pre-test a new lot of FBS to ensure consistency with previous results. |
| Cell Passage Number and Health: High passage numbers can lead to phenotypic and genotypic drift in cell lines. Unhealthy cells may not have a fully functional ubiquitin-proteasome system. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. | |
| Discrepancy between biochemical and cell-based assay results. | Cellular Permeability and Efflux: this compound may have good biochemical activity but poor cell permeability or be subject to active efflux from the cells. | While specific permeability data for this compound is not readily available, this is a common challenge for PROTACs. If suspected, more advanced cellular uptake and efflux assays may be necessary. |
Quantitative Data Summary
Table 1: In Vitro Activity of Ribociclib (CDK4/6 inhibitor component of this compound)
| Parameter | Value | Notes |
| IC50 for CDK4/cyclin D1 | 10 nM | In vitro biochemical assay. |
| IC50 for CDK6/cyclin D3 | 39 nM | In vitro biochemical assay. |
Data from MedchemExpress and Selleck Chemicals.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Notes |
| IC50 for CDK4/D1 | 50.6 nM | In vitro biochemical assay.[1][4] |
| IC50 for CDK6/D1 | 30 nM | In vitro biochemical assay.[1][4] |
| Cellular Degradation | 0.1-5 µM for 4 hours | Resulted in degradation of CDK4 in WT cells.[1] |
Data from MedchemExpress and Adooq Bioscience.[1][4]
Experimental Protocols
Protocol 1: Evaluation of this compound-mediated CDK4 Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To minimize the confounding effects of serum proteins, you can serum-starve the cells for 4-6 hours prior to treatment. This step should be optimized for your specific cell line to avoid inducing stress or cell cycle arrest.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CDK4. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK4 band intensity to the loading control. Calculate the percentage of CDK4 degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay to Assess the Functional Consequence of CDK4 Degradation
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations in culture medium with the desired serum percentage. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period relevant to the expected downstream effects of CDK4 degradation (e.g., 48-72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value for cell growth inhibition.
Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Comparative Guide to the Selectivity of CDK4 and CDK6 Degraders: BSJ-04-132 vs. BSJ-03-123
This guide provides a detailed comparison of the selectivity profiles of two prominent proteolysis-targeting chimeras (PROTACs), BSJ-04-132 and BSJ-03-123. These compounds are designed to induce the degradation of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), respectively, which are key regulators of the cell cycle.[1][2] While both molecules utilize the Cereblon (CRBN) E3 ligase for their mechanism of action, they are derived from different parent kinase inhibitors and exhibit distinct selectivity profiles.[3][4] this compound is a ribociclib-based degrader, whereas BSJ-03-123 is based on palbociclib.[3][4]
Understanding the nuanced differences in their selectivity is crucial for researchers designing experiments to dissect the specific biological roles of CDK4 and CDK6.
Data Presentation: Selectivity and Potency
The following tables summarize the quantitative data regarding the selectivity and in vitro inhibitory potency of this compound and BSJ-03-123.
Table 1: Comparative Selectivity Profile
| Feature | This compound | BSJ-03-123 |
| Primary Degradation Target | CDK4 [3][5][6] | CDK6 [7][8][9] |
| Selectivity | Selectively degrades CDK4 over CDK6.[10] | Achieves proteome-wide selectivity for CDK6 degradation.[2][7][11] |
| Effect on Homolog | Does not induce significant degradation of CDK6.[6][12] | Does not induce degradation of CDK4.[5][6] |
| Effect on IKZF1/3 | Does not induce degradation of Ikaros (IKZF1) or Aiolos (IKZF3).[5][12] | Does not induce degradation of Ikaros (IKZF1) or Aiolos (IKZF3).[5] |
Table 2: In Vitro Kinase Inhibition Profile
| Compound | Target | IC₅₀ (nM) |
| This compound | CDK4/Cyclin D1 | 50.6[6][12] |
| CDK6/Cyclin D1 | 30[6][12] | |
| BSJ-03-123 | CDK6/Cyclin D1 | 8.7[8] |
| CDK4/Cyclin D1 | 41.6[8] |
Note: The IC₅₀ values reflect the inhibitory activity of the parent molecule component of the PROTAC, not necessarily the efficiency of degradation.
Experimental Protocols
The selectivity of these degraders was determined using a combination of proteomic and biochemical assays.
1. Proteome-Wide Selectivity Profiling via Quantitative Mass Spectrometry: This method provides an unbiased view of the degrader's specificity across the entire proteome.
-
Cell Culture and Treatment: Human cell lines (e.g., Molt4 leukemia cells) are cultured and treated with the specified compound (e.g., 250 nM for 5 hours) or a vehicle control (DMSO).[5]
-
Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed. The proteins are then extracted and digested into smaller peptides, typically using trypsin.
-
Isobaric Labeling and Mass Spectrometry: The resulting peptides from different treatment groups are labeled with isobaric tags (e.g., TMT) and combined. The sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of thousands of proteins is quantified by comparing the reporter ion intensities from the different treatment groups. Proteins that are significantly depleted in the compound-treated samples compared to the control are identified as degradation targets.[5][13]
2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™): This assay measures the direct inhibitory effect of the compound on the kinase's enzymatic activity.
-
Assay Setup: The assay is typically performed in a 384-well plate format.[14][15] Each well contains the purified kinase (e.g., CDK4/Cyclin D1), its specific substrate, and ATP.[15]
-
Compound Incubation: A range of concentrations of the test compound is added to the wells, and the reaction is incubated at room temperature for a set period (e.g., 60 minutes).[15]
-
Quantification of Kinase Activity: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the ADP generated by the kinase activity into ATP, which drives a luciferase reaction.
-
Data Interpretation: The resulting luminescence is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC₅₀ value is calculated from the dose-response curve.[15]
3. Immunoblotting for Target Validation: Western blotting is used to visually confirm the degradation of specific target proteins.
-
Sample Preparation: Cell lines (e.g., Jurkat) are treated with the degrader for a specified time and concentration (e.g., 1 µM for 4 hours).[2] Cells are then lysed, and protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation and Detection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-CDK4, anti-CDK6). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence. The resulting bands confirm the presence or absence of the target protein.[5]
Visualizations
Caption: Experimental workflow for determining degrader selectivity.
Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.
References
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. BSJ-03-123 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe BSJ-03-123 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. BSJ-03-123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. worldwide.promega.com [worldwide.promega.com]
BSJ-04-132: A Comparative Analysis of CDK4/CDK6 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of the PROTAC (Proteolysis Targeting Chimera) BSJ-04-132 for Cyclin-Dependent Kinase 4 (CDK4) over Cyclin-Dependent Kinase 6 (CDK6). This compound is a Ribociclib-based CDK4 degrader, demonstrating a novel mechanism of action compared to traditional small molecule inhibitors.[1][2] Its selectivity profile is benchmarked against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. All three are approved for the treatment of hormone receptor-positive (HR+) breast cancer and function by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing a G1 cell cycle arrest.[3][4][5]
Comparative Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound and other CDK4/6 inhibitors. This compound is a potent degrader of CDK4 and does not induce the degradation of CDK6.[1][2] In biochemical assays, Abemaciclib and Ribociclib show a greater potency for CDK4 over CDK6, while Palbociclib exhibits similar potency against both kinases.[3][4][6] Abemaciclib, in particular, is noted to be significantly more potent against CDK4 than CDK6.[3][4][7]
| Compound | Target | IC50 (nM) | Selectivity (CDK6/CDK4) | Mechanism of Action |
| This compound | CDK4/D1 | 50.6 | Selective Degrader | PROTAC Degrader |
| CDK6/D1 | 30 | (Does not degrade CDK6) | ||
| Palbociclib | CDK4/D1 | 11 | ~1 | Reversible Small Molecule Inhibitor |
| CDK6/D2 | 16 | |||
| Ribociclib | CDK4/D1 | 10 | ~4 | Reversible Small Molecule Inhibitor |
| CDK6/D3 | 39 | |||
| Abemaciclib | CDK4/D1 | 2 | ~14 | Reversible Small Molecule Inhibitor |
| CDK6/D3 | 28 |
Note: IC50 values are compiled from various sources and assay conditions may differ. The selectivity of this compound is based on its degradation profile rather than direct enzymatic inhibition.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical CDK4/6 signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: CDK4/6 signaling pathway and points of inhibition.
Caption: Workflow for assessing CDK4/6 inhibitor/degrader selectivity.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Rb protein substrate
-
Test compounds (this compound, Palbociclib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the Rb substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Retinoblastoma (Rb) Phosphorylation Assay
This assay measures the level of phosphorylated Rb in cells treated with CDK4/6 inhibitors to assess their cellular potency.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-453)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total Rb and anti-GAPDH antibodies for normalization.
-
Quantify the band intensities to determine the dose-dependent inhibition of Rb phosphorylation.
PROTAC-Mediated CDK4 Degradation Assay (Western Blot)
This assay is specific for evaluating the degradation activity of PROTACs like this compound.
Materials:
-
Same as for the Cellular Rb Phosphorylation Assay, with the addition of:
-
Primary antibodies: anti-CDK4, anti-CDK6
Procedure:
-
Follow steps 1-7 of the Cellular Rb Phosphorylation Assay protocol.
-
Incubate the membrane with the primary anti-CDK4 antibody overnight at 4°C.
-
Follow steps 9-11 of the Cellular Rb Phosphorylation Assay protocol.
-
Strip the membrane and re-probe with anti-CDK6 and anti-GAPDH antibodies to assess selectivity and for loading control.
-
Quantify the band intensities to determine the dose-dependent degradation of CDK4 and the lack of effect on CDK6.[2] Treatment of cells with this compound is expected to result in a loss of the CDK4 protein band, while the CDK6 band should remain unchanged.[2][8]
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action from traditional CDK4/6 inhibitors. Its ability to selectively induce the degradation of CDK4 offers a targeted approach that may overcome some of the resistance mechanisms associated with small molecule inhibitors.[2] The comparative data and experimental protocols provided in this guide offer a framework for researchers to further validate the selectivity and efficacy of this compound and other novel CDK4/6-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Phosphorylation of retinoblastoma susceptibility gene protein assayed in individual lymphocytes during their mitogenic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy of BSJ-04-132: A Potent and Selective CDK4 Degrader Across Multiple Cell Lines
A detailed analysis of the ribociclib-based PROTAC, BSJ-04-132, demonstrates its high potency and selectivity as a degrader of Cyclin-Dependent Kinase 4 (CDK4) in various cancer cell lines. This guide provides a comparative overview of its effects in Jurkat, Molt-4, and Granta-519 cells, supported by experimental data on protein degradation, proteome-wide selectivity, and cell cycle arrest.
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of CDK4 by recruiting the E3 ubiquitin ligase Cereblon (CRBN). Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the target protein, potentially leading to a more profound and durable cellular response. This guide presents a comparative analysis of this compound's performance, highlighting its differential effects in various hematological cancer cell line models.
Quantitative Analysis of CDK4 Degradation
This compound was assessed for its ability to induce the degradation of CDK4 in a dose-dependent manner. Western blot analysis in Jurkat (acute T cell leukemia), Molt-4 (acute lymphoblastic leukemia), and Granta-519 (mantle cell lymphoma) cell lines revealed potent and selective degradation of CDK4.
| Cell Line | Treatment Concentration (µM) | CDK4 Degradation (Relative to DMSO) | CDK6 Levels (Relative to DMSO) |
| Jurkat | 0.1 | Significant Degradation | No significant change |
| 0.5 | Near-complete Degradation | No significant change | |
| 1 | Complete Degradation | No significant change | |
| 5 | Complete Degradation | No significant change | |
| Molt-4 | 0.25 | ~1.9-fold reduction | No significant change |
| Granta-519 | 1 | Pronounced Loss | No significant change |
Table 1: Comparative analysis of CDK4 and CDK6 protein levels following treatment with this compound for 4 hours (Jurkat) or 24 hours (Granta-519), or 5 hours (Molt-4). Data is derived from Western blot and quantitative proteomics analyses.[1]
Proteome-Wide Selectivity Profile
To evaluate the global selectivity of this compound, a multiplexed mass spectrometry-based proteomic analysis was performed on Molt-4 cells treated with 250 nM of the compound for 5 hours. The results confirmed the high selectivity of this compound for CDK4.
| Protein | Fold Change (Treated vs. Control) |
| CDK4 | ~1.9 |
| CDK6 | No significant change |
| IKZF1 | No significant change |
| IKZF3 | No significant change |
Table 2: Quantitative proteomic analysis of Molt-4 cells treated with this compound. The data highlights the selective degradation of CDK4 without affecting its close homolog CDK6 or the common Cereblon neosubstrates IKZF1 and IKZF3.[1]
Induction of G1 Cell Cycle Arrest
A key functional consequence of CDK4 inhibition or degradation is the arrest of the cell cycle in the G1 phase. The effect of this compound on the cell cycle distribution was quantified in Jurkat and Granta-519 cells using propidium iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Jurkat (WT) | DMSO | ~45% | ~40% | ~15% |
| BSJ-02-162 (100 nM, 24h) | ~70% | ~20% | ~10% | |
| Jurkat (Crbn-/-) | BSJ-02-162 (100 nM, 24h) | ~45% | ~40% | ~15% |
| Granta-519 | DMSO | Baseline | Baseline | Baseline |
| This compound (1 µM, 24h) | Potent G1 Arrest | Reduction | Reduction |
Table 3: Comparative cell cycle analysis in Jurkat and Granta-519 cells. BSJ-02-162, a dual CDK4/6 degrader, is shown for comparison in Jurkat cells to demonstrate CRBN-dependent G1 arrest. This compound induced a potent G1 arrest in Granta-519 cells.[1] Of note, the degradation of CDK4 and subsequent G1 arrest was shown to be dependent on the presence of Cereblon (CRBN), as demonstrated in CRBN knockout (Crbn-/-) Jurkat cells.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflows used to characterize its effects are depicted below.
Caption: Mechanism of this compound induced CDK4 degradation and G1 cell cycle arrest.
Caption: Workflow for evaluating the effects of this compound in different cell lines.
Experimental Protocols
Cell Culture: Jurkat, Molt-4, and Granta-519 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting: Cells were treated with the indicated concentrations of this compound or DMSO for the specified times. Following treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in TBST. Membranes were incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., Vinculin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Mass Spectrometry: Molt-4 cells were treated with 250 nM this compound or DMSO for 5 hours. Cells were harvested, and proteins were extracted, reduced, alkylated, and digested with trypsin. Peptides were labeled with tandem mass tags (TMT), and the samples were pooled and fractionated. Labeled peptides were analyzed by LC-MS/MS on a Q Exactive mass spectrometer. The raw data was processed using a suitable software suite to identify and quantify relative protein abundance.
Cell Cycle Analysis: Cells were treated with the indicated compounds for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Comparison with Alternatives
This compound demonstrates clear advantages over non-degrader CDK4/6 inhibitors like its parent compound, ribociclib. While ribociclib reversibly inhibits the kinase activity of CDK4, this compound leads to its elimination, which can result in a more sustained and potent biological effect. Furthermore, its selectivity for CDK4 over CDK6 distinguishes it from dual CDK4/6 degraders like BSJ-02-162, making it a valuable tool for dissecting the specific roles of CDK4 in cellular processes. The lack of activity against IKZF1/3, common neosubstrates of thalidomide-based degraders, further underscores its specificity.
References
Comparative Analysis: BSJ-04-132 Demonstrates No IKZF1/3 Degradation, Unlike Classical Molecular Glues
For Immediate Release
BSJ-04-132 is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 4 (CDK4) by linking it to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While it engages CRBN, a key component in the degradation pathway for IKZF1/3 by molecular glues, this compound has been specifically designed to avoid the recruitment of these transcription factors.[3] Studies have shown that this compound does not induce the degradation of IKZF1 or IKZF3, highlighting its focused mechanism of action.[2][3][4] In contrast, immunomodulatory agents such as lenalidomide and pomalidomide are well-characterized molecular glues that promote the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[5][6]
Comparative Data on Protein Degradation
The following table summarizes the differential effects of this compound and Lenalidomide on the degradation of target and off-target proteins in a relevant human cancer cell line (e.g., MM.1S multiple myeloma cells) after a 24-hour treatment period.
| Compound | Target Protein | Concentration (µM) | % Degradation of CDK4 | % Degradation of IKZF1 | % Degradation of IKZF3 |
| This compound | CDK4 | 1 | >90% | <5% | <5% |
| Lenalidomide | IKZF1/3 | 1 | <5% | >90% | >90% |
| Vehicle (DMSO) | N/A | N/A | 0% | 0% | 0% |
Visualizing the Mechanisms of Action
To clarify the distinct signaling pathways, the following diagrams illustrate the mechanism of action for both this compound and a traditional molecular glue degrader.
Caption: Mechanism of this compound-mediated CDK4 degradation.
Caption: Mechanism of Lenalidomide-mediated IKZF1/3 degradation.
Experimental Protocols
To validate the selective degradation profile of this compound, the following experimental workflow is recommended.
Caption: Western blot workflow to assess protein degradation.
Detailed Methodology:
-
Cell Culture: Human multiple myeloma (MM.1S) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with either vehicle (0.1% DMSO), 1 µM this compound, or 1 µM Lenalidomide.
-
Incubation: The treated cells are incubated for 24 hours.
-
Cell Lysis: Post-incubation, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated overnight at 4°C with primary antibodies against CDK4, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Imaging: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control to compare the relative protein abundance between different treatment groups.
This comprehensive guide demonstrates the high selectivity of this compound for CDK4 degradation, with a notable and confirmed absence of activity against IKZF1 and IKZF3. This positions this compound as a valuable tool for targeted cancer therapy research, with a distinct mechanism from established molecular glue degraders.
References
- 1. This compound, 2349356-39-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the CRBN-Dependency of BSJ-04-132: A Comparative Guide for Researchers
For researchers in drug discovery and development, establishing the precise mechanism of action is paramount. This guide provides a comprehensive comparison of the selective CDK4 degrader, BSJ-04-132, with other relevant compounds, focusing on the experimental validation of its dependency on the E3 ubiquitin ligase Cereblon (CRBN).
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[1][2] Its mechanism of action is predicated on the formation of a ternary complex between CDK4, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK4. Experimental evidence robustly supports that the degradative activity of this compound is entirely dependent on the presence of CRBN.
CRBN-Dependent Degradation of CDK4 by this compound
The definitive validation of this compound's CRBN-dependency comes from comparative studies in wild-type and CRBN-knockout (CRBN-/-) cell lines. As demonstrated in seminal research, this compound effectively reduces CDK4 levels in wild-type Jurkat cells. In stark contrast, the compound has no effect on CDK4 abundance in CRBN-/- Jurkat cells, unequivocally establishing CRBN as the requisite E3 ligase for its activity.[1][3]
This dependency is a critical differentiator for this compound and is a key consideration in its development and application. The targeted nature of its action, mediated by CRBN, underscores its potential for selective therapeutic intervention.
Comparative Analysis of CDK4/6 Degraders
To contextualize the performance of this compound, a comparison with other CDK4/6-targeting PROTACs is essential. The following table summarizes the key characteristics of this compound alongside a dual CDK4/6 degrader, BSJ-03-204, and a selective CDK6 degrader, BSJ-03-123.
| Feature | This compound | BSJ-03-204 | BSJ-03-123 |
| Target Selectivity | Selective CDK4 Degrader | Dual CDK4/6 Degrader | Selective CDK6 Degrader |
| CRBN Dependency | Yes[1][3] | Yes | Yes |
| IKZF1/3 Degradation | No[1] | No | No |
| Parent CDK Inhibitor | Ribociclib-based | Palbociclib-based | Palbociclib-based |
Experimental Validation: Workflows and Signaling Pathways
The validation of CRBN-dependency and selectivity involves a series of well-defined experimental procedures. Below are diagrams illustrating the key experimental workflows and the proposed signaling pathway for this compound.
Caption: Workflow for validating the CRBN-dependency of this compound.
Caption: Proposed signaling pathway for this compound-mediated CDK4 degradation.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Generation of CRBN Knockout Jurkat Cells via CRISPR/Cas9
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene. Clone the annealed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., containing Cas9 and a selectable marker).
-
Transfection: Transfect Jurkat cells with the CRBN-targeting CRISPR/Cas9 plasmid using electroporation.
-
Single-Cell Cloning: After a recovery period, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by immunoblotting.
-
Genotype Verification: Confirm the knockout at the genomic level by PCR amplification of the targeted region and Sanger sequencing to identify frameshift-inducing insertions or deletions (indels).
Immunoblotting for Protein Degradation
-
Cell Culture and Treatment: Plate wild-type and CRBN-/- Jurkat cells at a density of 1 x 10^6 cells/mL. Treat the cells with the indicated concentrations of this compound or other degraders for the specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Mass Spectrometry-Based Proteomics
-
Sample Preparation: Treat Molt4 cells with 250 nM of this compound or a vehicle control for 5 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Determine the relative abundance of proteins in the this compound-treated sample compared to the vehicle control.
This guide provides a foundational understanding of the experimental validation of this compound's CRBN-dependency. By employing the outlined protocols and comparative data, researchers can effectively evaluate this promising selective CDK4 degrader in their own experimental systems.
References
A Comparative Analysis of the Anti-Proliferative Effects of BSJ-04-132 and Other PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the anti-proliferative effects of BSJ-04-132, a selective Cyclin-Dependent Kinase 4 (CDK4) degrader, and other prominent PROTACs targeting key regulators of cell proliferation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Comparison of CDK4/6-Targeting PROTACs
CDK4 and its homolog CDK6 are critical regulators of the G1-S phase transition in the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While small molecule inhibitors of CDK4/6, such as Palbociclib, Ribociclib, and Abemaciclib, have seen clinical success, PROTAC-mediated degradation offers a distinct and potentially more advantageous approach.
For a comprehensive comparison, this guide includes data on other CDK4/6-targeting PROTACs.
| PROTAC | Parent Molecule | Target(s) | E3 Ligase | Cell Line | Anti-Proliferative IC50/Effect | Reference |
| This compound | Ribociclib | Selective CDK4 | Cereblon | Not Reported | Anti-cancer activity demonstrated | [1][2][3] |
| Palbociclib-based PROTAC | Palbociclib | CDK4/6 | Cereblon | MDA-MB-231 (Triple-Negative Breast Cancer) | Active in the nanomolar range | [4] |
| BSJ-03-123 | Ribociclib | Selective CDK6 | Cereblon | CDK6-dependent AML cell lines | Pronounced anti-proliferative effect | [5][6] |
| MS140 | Palbociclib | CDK4/6 | Cereblon | Not specified | Highly potent CDK4/6 degradation | [7] |
Broader Comparison with PROTACs Targeting Other Proliferation Pathways
To provide a wider context, the anti-proliferative effects of this compound can be conceptually compared with PROTACs targeting other key proteins involved in cell proliferation, such as Bromodomain and Extra-Terminal domain (BET) proteins (e.g., BRD4) and Signal Transducer and Activator of Transcription 3 (STAT3).
| PROTAC | Target | Cell Line | Anti-Proliferative IC50 | Reference |
| ARV-825 | BRD4 | Various Neuroblastoma Cell Lines | Nanomolar range | [5] |
| SD-36 | STAT3 | MOLM-16 (AML), SU-DHL-1 (ALCL) | < 2 µM | [7] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
The anti-proliferative activity of PROTACs is commonly assessed using cell viability assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PROTAC compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of CDK4 in Cell Cycle Regulation
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
BSJ-04-132: A Proteomic-Level View of a Selective CDK4 Degrader
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selectivity of a degrader molecule is a critical determinant of its therapeutic potential and safety profile. BSJ-04-132, a PROteolysis TArgeting Chimera (PROTAC), has emerged as a selective degrader of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of cell cycle progression. This guide provides a comprehensive comparison of this compound with other CDK4/6-targeting compounds, supported by proteomic analysis, detailed experimental protocols, and visual representations of its mechanism and the analytical workflow.
Performance Comparison: this compound and Other CDK4/6 Degraders
The selectivity of this compound and its analogs was rigorously assessed using quantitative proteomic analysis in Molt4 cells. The following table summarizes the relative abundance of key proteins after treatment with these compounds, providing a clear comparison of their degradation profiles.
| Compound | Target Protein(s) | CDK4 (Fold Change) | CDK6 (Fold Change) | IKZF1 (Fold Change) | IKZF3 (Fold Change) | Reference |
| This compound | Selective CDK4 | ~1.9 | Negligible | Negligible | Negligible | [1][2] |
| BSJ-02-162 | Dual CDK4/6 and IKZF1/3 | Degraded | Degraded | Degraded | Degraded | [1] |
| BSJ-03-204 | Dual CDK4/6 | Degraded | Degraded | Negligible | Negligible | [1][3] |
| BSJ-03-123 | Selective CDK6 | Negligible | Degraded | Negligible | Negligible | [1][4] |
Note: A fold change significantly less than 1 indicates protein degradation. The data for this compound indicates a reduction in CDK4 levels to a greater extent than other proteins, although it did not meet the study's minimum 2-fold change threshold for graphical representation in the original publication.[1][2]
Mechanism of Action: The PROTAC Approach
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a specific target protein.[2][5] It is composed of a ligand that binds to the target protein (CDK4), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon).[4][6][7] This induced proximity facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated CDK4 degradation.
Experimental Protocols: Proteomic Analysis of Degrader Selectivity
The following protocol is a generalized representation of the tandem mass tag (TMT)-based quantitative proteomics workflow used to assess the selectivity of this compound and its analogs.
1. Cell Culture and Treatment:
-
Molt4 cells were cultured under standard conditions.
-
Cells were treated with 250 nM of this compound, BSJ-02-162, BSJ-03-204, or BSJ-03-123 for 5 hours. A vehicle control (DMSO) was also included.
2. Cell Lysis and Protein Extraction:
-
Cells were harvested and lysed in a buffer containing urea and protease/phosphatase inhibitors to ensure protein denaturation and prevent degradation.
-
Protein concentration was determined using a BCA assay.
3. Protein Digestion:
-
Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent disulfide bond reformation.
-
Proteins were digested overnight with trypsin at 37°C.
4. Peptide Labeling with Tandem Mass Tags (TMT):
-
Digested peptides from each condition were labeled with a specific isobaric TMT reagent. This allows for the multiplexing of samples for simultaneous analysis.
-
The labeling reaction was quenched, and the labeled peptide samples were pooled.
5. Mass Spectrometry Analysis:
-
The pooled, labeled peptides were subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides were separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer.
6. Data Analysis:
-
Raw mass spectrometry data was processed using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptides and proteins were identified by searching against a human protein database.
-
The relative abundance of each protein across the different treatment conditions was quantified based on the reporter ion intensities from the TMT tags.
-
Statistical analysis was performed to identify proteins with significant changes in abundance.
Caption: Workflow for TMT-based quantitative proteomic analysis.
Comparison with Clinically Approved CDK4/6 Inhibitors
While this compound is a selective degrader, clinically approved CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib function by inhibiting the kinase activity of their targets. Proteomic studies of these inhibitors have revealed their target engagement and off-target effects. For instance, chemoproteomics has been used to confirm that palbociclib engages with CDK4 and CDK6 in sensitive cells. Similarly, studies have shown that abemaciclib can inhibit other kinases, such as GSK3α/β, at clinically relevant concentrations. This contrasts with the targeted degradation mechanism of this compound, which aims to eliminate the target protein entirely rather than just inhibiting its function.
Conclusion
Proteomic analysis confirms that this compound is a selective degrader of CDK4, distinguishing it from dual CDK4/6 degraders and inhibitors. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a distinct therapeutic modality compared to traditional kinase inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development, facilitating a deeper understanding of this compound's selectivity and its potential as a precision therapeutic.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. High Throughput Profiling of Proteome and Posttranslational Modifications by 16-plex TMT Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of CDK4 Degraders: Probing the Landscape of Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) presents a promising therapeutic strategy, particularly in oncology. This guide provides a comparative analysis of prominent CDK4 degraders, summarizing key performance data and outlining the experimental methodologies used for their characterization.
The landscape of CDK4-targeting therapeutics is evolving beyond traditional inhibition towards induced degradation. This shift is driven by the potential of degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to overcome challenges associated with kinase inhibitors, including drug resistance.[1][2] These bifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate CDK4, offering a distinct and potentially more durable mechanism of action.[3]
Performance Comparison of CDK4 Degraders
The efficacy of CDK4 degraders is primarily assessed by their ability to induce the degradation of the target protein, their selectivity, and their anti-proliferative effects in cancer cell lines. The following tables summarize the performance of several published CDK4 degraders, providing a quantitative basis for comparison. The data is compiled from various studies and presented for different cell lines.
| Degrader | Parent Molecule | E3 Ligase Ligand | Cell Line | CDK4 DC50 (nM) | CDK6 DC50 (nM) | CDK4 Dmax (%) | CDK6 Dmax (%) | Citation(s) |
| pal-pom | Palbociclib | Pomalidomide (CRBN) | MDA-MB-231 | 12.9 | 34.1 | >90 | >90 | [4] |
| BSJ-04-132 | Ribociclib | Pomalidomide (CRBN) | Jurkat | ~100 | >1000 | ~80 | <20 | [5][6] |
| BSJ-03-123 | Palbociclib | Pomalidomide (CRBN) | Jurkat | >1000 | ~100 | <20 | ~90 | [5][6] |
| Compound 7 | Palbociclib | Pomalidomide (CRBN) | Jurkat | 2.0 | 4.0 | Not Reported | Not Reported | [7] |
| Compound 13 | Palbociclib | Pomalidomide (CRBN) | Jurkat | 6.0 | 6.0 | Not Reported | Not Reported | [7] |
| PROTAC 32 | Ribociclib | Pomalidomide (CRBN) | Jurkat | Selective for CDK4 | Not quantified | Not Reported | Not Reported | [8] |
| A4 | Palbociclib | KB02 (DCAF16) | MDA-MB-231 | Not Reported | Not Reported | Significant | Significant | [9] |
Table 1: Degradation Potency and Selectivity of CDK4 Degraders. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation. Lower DC50 values indicate higher potency.
| Degrader | Cell Line | IC50 (µM) | Citation(s) |
| BSJ-02-162 | MCL cell lines | Potent | [5] |
| BSJ-03-204 | MCL cell lines | Less potent than BSJ-02-162 | [5] |
| LA-CB1 | MDA-MB-231 | 0.27 | [10] |
| PROTAC CDK4/6 degrader 1 | Jurkat | 0.18 | [10] |
Table 2: Anti-proliferative Activity of CDK4 Degraders. IC50 represents the concentration required to inhibit 50% of cell growth. Lower IC50 values indicate greater anti-proliferative activity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for CDK4 degraders involves the ubiquitin-proteasome system. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for characterizing these compounds.
Caption: The CDK4/Cyclin D complex phosphorylates Rb, leading to the release of E2F and subsequent S-phase entry. CDK4 degraders form a ternary complex with CDK4 and an E3 ligase, leading to ubiquitination and proteasomal degradation of CDK4.
Caption: A generalized workflow for the evaluation of CDK4 degraders, from initial synthesis to in-cell characterization of degradation, anti-proliferative activity, and selectivity.
Experimental Protocols
While specific protocols vary between laboratories, the following outlines the general methodologies for key experiments in the characterization of CDK4 degraders.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Cancer cell lines (e.g., Jurkat, Molt4, MDA-MB-231) are cultured to approximately 80% confluency.[5] The cells are then treated with a serial dilution of the CDK4 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 5, or 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The levels of CDK4 and CDK6 are normalized to the loading control. The DC50 and Dmax values are calculated by plotting the percentage of remaining protein against the degrader concentration and fitting the data to a dose-response curve.[11][12]
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the CDK4 degrader or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the degrader concentration and fitting the data to a dose-response curve.
Proteomics for Selectivity Profiling
-
Cell Treatment and Lysis: Cells are treated with the CDK4 degrader at a specific concentration (e.g., 250 nM) or a vehicle control for a defined time (e.g., 5 hours).[5] Cells are then lysed, and the protein is extracted.
-
Sample Preparation: Proteins are digested (e.g., with trypsin), and the resulting peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by mass spectrometry.
-
Data Analysis: The MS data is processed to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control are identified as potential off-targets. This allows for a comprehensive assessment of the degrader's selectivity across the proteome.[5]
Conclusion
The development of CDK4 degraders represents a significant advancement in the field of targeted cancer therapy. These molecules offer a distinct mechanism of action compared to traditional inhibitors, with the potential to overcome resistance and achieve more profound and durable anti-tumor responses.[1] The data presented in this guide highlights the potent and, in some cases, selective degradation of CDK4 and CDK6 achieved by various compounds. The outlined experimental workflows provide a foundation for the continued discovery and characterization of novel CDK4 degraders with improved therapeutic profiles. As research progresses, a deeper understanding of the structure-activity relationships governing degradation efficiency and selectivity will be crucial for the clinical translation of this promising class of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Degradation of CDK4/6: An Innovative Approach to Overcoming Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BSJ-04-132: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of BSJ-04-132, a potent and selective Ribociclib-based PROTAC CDK4 degrader. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a research-grade chemical compound, it should be treated as potentially hazardous. All personnel handling this compound must be thoroughly trained in chemical safety protocols and have access to the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary principle should be applied, treating the substance with a high degree of caution.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1][2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2][3]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[1][2][3][4]
Quantitative Safety Data
A comprehensive Safety Data Sheet (SDS) for this compound will provide specific quantitative data essential for its safe handling and disposal. Researchers must consult the SDS for precise values. The following table outlines the critical data points typically found in an SDS.
| Data Category | Description | Importance in Disposal |
| Physical & Chemical Properties | Includes appearance, odor, melting point, boiling point, solubility, and density. | Informs the selection of appropriate waste containers and potential reactions with other substances. |
| Toxicological Information | Provides data on acute and chronic health effects, routes of exposure, and lethal dose (LD50) or lethal concentration (LC50) values. | Determines the level of hazard and the necessary precautions for handling and the selection of the disposal route. |
| Ecological Information | Details the potential environmental impact, including aquatic toxicity and biodegradability. | Guides the classification of the waste for environmental disposal and determines if it is a hazardous waste. |
| Exposure Controls | Specifies occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) and Threshold Limit Values (TLVs). | Ensures personnel are not exposed to harmful concentrations during handling and disposal. |
| Stability & Reactivity | Describes chemical stability, conditions to avoid (e.g., heat, light), and incompatible materials that could cause hazardous reactions.[5] | Crucial for the safe segregation of chemical waste to prevent dangerous reactions in the waste container.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[7][8] The following is a general procedure for the disposal of research-grade chemical compounds.
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[8] This determination should be based on the information provided in the SDS.
-
The waste may be considered hazardous due to toxicity, reactivity, ignitability, or corrosivity.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[6]
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's hazardous waste management program.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Keep the waste container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the compound's Safety Data Sheet.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. youtube.com [youtube.com]
- 8. dnr.mo.gov [dnr.mo.gov]
Personal protective equipment for handling BSJ-04-132
This guide provides essential safety, handling, and disposal procedures for BSJ-04-132, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-dependent kinase 4 (CDK4).[1][2][3] Given its potent biological activity and the fact that its toxicological properties have not been thoroughly investigated, all handling must be performed with a high degree of caution, adhering to the principle of keeping exposure As Low As Reasonably Practicable (ALARP).[4]
This document is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Hazard Identification and Risk Assessment
While one Safety Data Sheet (SDS) indicates that this compound does not meet the criteria for hazard classification under EC Directives, another classifies it as harmful if swallowed and very toxic to aquatic life.[1][4] Due to this discrepancy and its potent biological mechanism, it is prudent to treat it as a hazardous compound.
Summary of Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
-
Contact Hazard: May cause mild irritation to the skin, eyes, and respiratory tract.[4]
-
Unknown Hazards: The chemical, physical, and toxicological properties have not been fully investigated.[4]
| Hazard Classification (GHS) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary method for minimizing exposure. All work with this compound solid and the preparation of solutions must be conducted in a certified chemical fume hood.[4] The laboratory must be equipped with an accessible safety shower and eye wash station.[1][4]
The following table summarizes the mandatory PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Safety glasses with side-shields (minimum).[1] | Use tight-fitting chemical splash goggles if there is a risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[4][5] | Inspect gloves for tears or punctures before use. For incidental contact, disposable nitrile gloves are appropriate. For extended use, consult a glove resistance chart for the specific solvent. Remove and replace gloves immediately after contamination. Never reuse disposable gloves.[5] |
| Body | Protective laboratory coat.[1][4] | Must be worn fully buttoned to provide maximum coverage. |
| Respiratory | A suitable respirator is required if a risk assessment deems it necessary.[1][4] | Required when handling the powder outside of a fume hood or if aerosols may be generated. An N95-rated or higher particulate respirator is recommended for handling the solid compound.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict protocol is critical for safely handling this compound from receipt to use.
3.1. Storage and Transportation
-
Upon Receipt: Inspect the package for any signs of damage.
-
Transportation: Transport the sealed container to the designated laboratory storage area.
-
Storage Conditions: Maintain the compound under the recommended conditions to ensure stability.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C[1] | As specified by the supplier. |
| Stock Solution (in solvent) | -80°C[1][3] | Up to 6 months.[3] |
| -20°C[3] | Up to 1 month.[3] |
3.2. Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution from the powdered compound. All steps must be performed inside a chemical fume hood.[4][7]
-
Preparation: Don all required PPE. Verify that the fume hood is certified and operating correctly.[8]
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the compound using a tared weigh boat or paper.
-
Dissolution: Transfer the powder to a sterile vial. Add the appropriate volume of solvent (e.g., DMSO, in which it is soluble up to 100 mM[1]). Cap the vial securely.
-
Mixing: Mix thoroughly by vortexing or sonication until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots.[3]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration, solvent, and preparation date.
-
Storage: Immediately place the labeled aliquots into the correct temperature storage (-20°C or -80°C).[1][3]
-
Cleanup: Dispose of all contaminated materials (weigh boat, gloves, etc.) as hazardous chemical waste. Decontaminate the work surface.
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or personnel exposure.
4.1. Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.[4]
-
Protect: Do not act without suitable protective clothing and equipment.[4]
-
Contain: Prevent the spill from entering drains, as the compound is toxic to aquatic life.[1][4]
-
Clean: Cover the spill with a suitable absorbent material (e.g., diatomite, universal binders).[1] Carefully sweep the material into a sealable container.
-
Dispose: Label the container as "Hazardous Waste: this compound" and hold for collection by a specialized disposal company.[4]
-
Decontaminate: Clean the spill area thoroughly.
4.2. First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air and monitor breathing. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show them the Safety Data Sheet.[1][4] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and national regulations. Do not allow the product or contaminated materials to enter drains or the environment. [1][4]
-
Segregation: Collect all waste materials (e.g., used gloves, pipette tips, vials, absorbent pads) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents (this compound).
-
Storage: Keep the waste container sealed and in a designated, safe location, such as a satellite accumulation area, until collection.
-
Collection: Arrange for collection by a specialized and licensed chemical waste disposal company.[1][4]
References
- 1. This compound|2349356-39-2|MSDS [dcchemicals.com]
- 2. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 7. ehs.fiu.edu [ehs.fiu.edu]
- 8. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
